SHP394
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHZIDHAIVAHMD-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SHP394 in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling pathways downstream of multiple receptor tyrosine kinases (RTKs). Its role in activating the RAS-mitogen-activated protein kinase (MAPK) cascade has positioned it as a key target in oncology.[1][2][3] SHP394 is a potent and selective allosteric inhibitor of SHP2 that has demonstrated significant anti-tumor activity in preclinical models.[4] This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, including its biochemical and cellular effects, and details the experimental protocols used to elucidate its activity.
The Role of SHP2 in Cancer Signaling
SHP2 is a crucial signaling node that relays signals from RTKs to downstream effectors, most notably the RAS-RAF-MEK-ERK (MAPK) pathway.[1][3] In its inactive state, the N-terminal SH2 domain of SHP2 folds back to block the active site of the protein tyrosine phosphatase (PTP) domain, resulting in autoinhibition. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins via its SH2 domains. This binding event induces a conformational change that relieves the autoinhibition, allowing the PTP domain to dephosphorylate its substrates, leading to the activation of downstream signaling cascades that promote cell proliferation, survival, and differentiation.[1] Dysregulation of SHP2 activity, through either mutation or overexpression, is implicated in the pathogenesis of various cancers.[2][5]
This compound: An Allosteric Inhibitor of SHP2
This compound is an orally active, selective, and allosteric inhibitor of SHP2.[4][6] Unlike orthosteric inhibitors that compete with the substrate at the active site, allosteric inhibitors bind to a distinct pocket on the enzyme, inducing a conformational change that locks the enzyme in its inactive state. In the case of SHP2, this compound binds to a tunnel-like allosteric site located at the interface of the N-SH2, C-SH2, and PTP domains. This binding stabilizes the auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[7]
Quantitative Data for SHP2 Inhibitors
The following table summarizes key quantitative data for this compound and other notable SHP2 inhibitors, providing a comparative overview of their potency and cellular activity.
| Inhibitor | Target | IC50 (Biochemical) | Cell Proliferation IC50 | p-ERK Inhibition IC50 | Reference |
| This compound | SHP2 | 23 nM | 297 nM (Caco-2) | 18 nM (KYSE520) | [6] |
| 1.38 µM (Detroit-562) | [6] | ||||
| SHP099 | SHP2 | 70 nM | Varies by cell line | Varies by cell line | [7] |
| RMC-4550 | SHP2 | Not Reported | Varies by cell line | Varies by cell line | [7] |
Signaling Pathways Modulated by this compound
The primary mechanism by which this compound exerts its anti-cancer effects is through the inhibition of the RAS-MAPK signaling pathway. By locking SHP2 in its inactive conformation, this compound prevents the dephosphorylation of SHP2 substrates, thereby blocking the activation of RAS and its downstream effectors, MEK and ERK. This leads to a reduction in the phosphorylation of ERK (p-ERK), a key indicator of MAPK pathway activity.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
SHP2 Enzymatic Assay
This assay measures the direct inhibitory effect of this compound on SHP2 phosphatase activity.
Protocol:
-
Reagents and Materials:
-
Recombinant full-length SHP2 enzyme.
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate.
-
SHP2 activating peptide (e.g., dually phosphorylated IRS-1 peptide).[1]
-
Assay Buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT.
-
This compound compound series.
-
384-well black microplates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare a solution of recombinant SHP2 and the activating peptide in assay buffer and incubate for 15 minutes at room temperature to allow for SHP2 activation.
-
Add serial dilutions of this compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add the pre-activated SHP2 enzyme solution to the wells and incubate for a further 15 minutes at room temperature.
-
Initiate the reaction by adding the DiFMUP substrate to all wells.
-
Measure the fluorescence intensity (Excitation: 340 nm, Emission: 450 nm) every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
References
- 1. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to SHP394: A Selective Allosteric Inhibitor of SHP2
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, SHP2 has emerged as a compelling target for cancer therapy. Dysregulation of SHP2 activity, through either gain-of-function mutations or overexpression, is implicated in the pathogenesis of various malignancies. SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biochemical and cellular activity, pharmacokinetic profile, and detailed experimental protocols for its evaluation.
Introduction to SHP2 and Its Role in Cancer
SHP2 is a ubiquitously expressed phosphatase that is crucial for normal cell development and function. It is composed of two N-terminal SH2 domains (N-SH2 and C-SH2), a protein tyrosine phosphatase (PTP) catalytic domain, and a C-terminal tail. In its inactive state, the N-SH2 domain blocks the PTP domain, leading to auto-inhibition. Upon stimulation by growth factors or cytokines, SHP2 is recruited to phosphorylated tyrosine residues on RTKs or their associated docking proteins via its SH2 domains. This interaction induces a conformational change that relieves the auto-inhibition, allowing the PTP domain to dephosphorylate its substrates and positively regulate downstream signaling, most notably the RAS-RAF-MEK-ERK pathway.
Given its central role as a signaling node, aberrant SHP2 activation is a key driver in various human cancers, promoting cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of SHP2 has become a significant focus in oncology drug discovery.
This compound: A Potent and Selective Allosteric SHP2 Inhibitor
This compound is a small molecule inhibitor that targets an allosteric binding site on SHP2. Unlike orthosteric inhibitors that compete with the substrate at the catalytic site, allosteric inhibitors bind to a distinct pocket, inducing a conformational change that locks the enzyme in its inactive state. This mechanism of action often leads to higher selectivity and improved drug-like properties.
Mechanism of Action
This compound binds to a tunnel-like allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains of SHP2. This binding stabilizes the auto-inhibited conformation of SHP2, preventing the conformational change required for its activation. By locking SHP2 in this closed, inactive state, this compound effectively blocks its downstream signaling functions, leading to the inhibition of the RAS-ERK pathway.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and anti-proliferative activity.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| SHP2 Enzymatic IC50 | 23 nM | Recombinant human SHP2 | [1][2] |
| p-ERK Inhibition IC50 | 18 nM | KYSE520 cells | [2] |
| Cell Proliferation IC50 | 297 nM | Caco-2 cells | [2] |
| Cell Proliferation IC50 | 1.38 µM | Detroit-562 cells | [2] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Treatment | Dosing Schedule | Outcome | Reference |
| Athymic NU/NU mice with Detroit-562 xenografts | This compound (20-80 mg/kg) | Oral gavage, twice daily for 14 days | Dose-dependent reduction in tumor volume. 80 mg/kg resulted in 34% tumor regression. | [2][3] |
Table 3: Selectivity Profile of this compound
| Target | Activity | Comments | Reference |
| SHP1 | Highly selective over SHP1 | SHP1 is the closest homolog of SHP2. | [1] |
| hERG | IC50 > 30 µM | Demonstrates a wide therapeutic window for cardiotoxicity. | [1] |
| Panel of ion channels, kinases, and GPCRs | No significant off-target activity observed | Indicates a high degree of selectivity. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
SHP2 Enzymatic Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of SHP2 using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant full-length human SHP2 enzyme
-
SHP2 Activating Peptide
-
6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP) as the substrate
-
Assay Buffer: 60 mM HEPES (pH 7.2), 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 0.05% P-20, 5 mM DTT
-
This compound or other test compounds
-
384-well black plates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a solution of SHP2 enzyme and SHP2 Activating Peptide in the assay buffer.
-
Add 10 µL of the enzyme/peptide solution to the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the DiFMUP substrate solution.
-
Incubate the plate at room temperature for 30-60 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 350 nm and an emission wavelength of 450 nm.
-
Calculate the percent inhibition and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular p-ERK Inhibition Assay (Western Blot)
This assay measures the inhibition of SHP2-mediated signaling in a cellular context by quantifying the phosphorylation of ERK, a downstream effector.
-
Reagents and Materials:
-
KYSE520 or other suitable cancer cell lines
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK), anti-total-ERK1/2 (t-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-p-ERK primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
-
Quantify the band intensities and calculate the ratio of p-ERK to t-ERK. Determine the IC50 for p-ERK inhibition.
-
Cell Proliferation Assay
This assay assesses the cytostatic or cytotoxic effects of this compound on cancer cell lines.
-
Reagents and Materials:
-
Detroit-562, Caco-2, or other cancer cell lines
-
Cell culture medium and supplements
-
This compound or other test compounds
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader (luminescence, absorbance, or fluorescence)
-
-
Procedure:
-
Seed cells at an appropriate density in 96-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
-
Materials and Methods:
-
Procedure:
-
Subcutaneously inoculate mice in the right dorsal flank with Detroit-562 cells suspended in a suitable medium (e.g., Matrigel).[4]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.[4]
-
Administer this compound (e.g., 20, 40, and 80 mg/kg) or vehicle control orally twice daily.[2][3]
-
Measure tumor volumes with calipers twice weekly and monitor animal body weight and overall health.[2][4]
-
At the end of the study (e.g., after 14 days), euthanize the mice and excise the tumors for weight measurement and pharmacodynamic analysis (e.g., DUSP6 mRNA expression by qRT-PCR).[1][2]
-
Visualizations
Signaling Pathway Diagram
References
SHP394's Impact on the Tumor Microenvironment: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene, is a critical signaling node and a well-validated oncogenic phosphatase.[1][2][3] It plays a pivotal role in mediating cell growth and survival signals downstream of multiple receptor tyrosine kinases (RTKs) by activating the RAS-mitogen-activated protein kinase (MAPK) pathway.[2][3] Beyond its direct effects on tumor cells, SHP2 is a key regulator of the tumor microenvironment (TME), influencing immune cell function and angiogenesis.[2] SHP394 is a potent, selective, and orally active allosteric inhibitor of SHP2.[1][4] This technical guide provides an in-depth overview of this compound's mechanism of action and its multifaceted impact on the TME, supported by preclinical data and detailed experimental protocols.
Introduction to SHP2 as a Therapeutic Target
SHP2 is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and crucial for multiple cellular processes.[3] In the context of oncology, SHP2 acts as a central transducer for signaling cascades initiated by growth factors and cytokines.[2] Hyperactivation of SHP2, either through genetic mutation or upstream signaling, is implicated in the development and progression of various cancers, including non-small cell lung cancer, breast cancer, and leukemia.[2]
SHP2's role extends beyond the cancer cell itself. Within the TME, SHP2 is a critical component of immunosuppressive signaling pathways. For instance, it is recruited by immune checkpoint receptors like Programmed Death-1 (PD-1) on T cells, where it dampens anti-tumor immune responses.[2] It also promotes the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype.[2] This dual role in promoting cancer cell proliferation and suppressing anti-tumor immunity makes SHP2 a highly attractive target for cancer therapy.[3]
This compound: A Potent and Selective Allosteric SHP2 Inhibitor
This compound is a small molecule inhibitor identified as a highly potent, selective, and orally bioavailable allosteric inhibitor of SHP2.[1][4] Unlike traditional enzyme inhibitors that target the active catalytic site, allosteric inhibitors bind to a different location on the protein, inducing a conformational change that locks the enzyme in an inactive state.[2] this compound was developed to have high lipophilic efficiency and enhanced pharmacokinetic properties, making it suitable for in vivo studies.[1]
Mechanism of Action
SHP2 activity is regulated by a conformational change. In its inactive state, the N-terminal SH2 domain blocks the catalytic pocket of the protein tyrosine phosphatase (PTP) domain. Upon activation by upstream signals, SHP2 opens, exposing the catalytic site. This compound binds to a "tunnel-like" allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains.[2] This binding stabilizes the closed, auto-inhibited conformation of SHP2, preventing its activation and subsequent downstream signaling.[3]
Impact on the Tumor Microenvironment
This compound exerts its anti-tumor effects through a dual mechanism: directly inhibiting cancer cell signaling and remodeling the TME to be less hospitable for tumor growth and more permissive for anti-tumor immunity.
4.1 Direct Effects on Tumor Cells (Inhibition of Pro-survival Signaling)
In many cancers, RTKs are overactive and drive proliferation primarily through the RAS-MAPK pathway. SHP2 is a critical link between activated RTKs and the activation of RAS.[2] By inhibiting SHP2, this compound effectively blocks this signal transmission, leading to a decrease in the phosphorylation of downstream effectors like ERK.[1] This blockade results in reduced cell proliferation and survival in cancer cells dependent on RTK signaling.[1][2]
4.2 Immunomodulatory Effects
SHP2 acts as a brake on anti-tumor immunity. This compound helps release this brake through several mechanisms:
-
T-Cell Activation: In T-lymphocytes, SHP2 is recruited to the PD-1 receptor upon its engagement with PD-L1 on tumor cells.[2] Activated SHP2 then dephosphorylates key components of the T-cell receptor signaling complex, leading to T-cell anergy or exhaustion. By inhibiting SHP2, this compound can prevent this immunosuppressive signal, thereby restoring T-cell function and augmenting CD8+ cytotoxic T-cell-mediated anti-tumor immunity.[2]
-
Macrophage Repolarization: SHP2 promotes the proliferation and polarization of macrophages to the M2, pro-tumoral phenotype.[2] Inhibition of SHP2 can shift the balance towards the M1, anti-tumoral phenotype, which is characterized by the secretion of pro-inflammatory cytokines and enhanced phagocytic activity.
-
Cytokine Modulation: Pharmacological inhibition of SHP2 can enhance the tumor's intrinsic response to interferon-gamma (IFNγ), leading to increased production of chemokines that attract cytotoxic T-cells into the tumor.
4.3 Effects on Tumor Angiogenesis
SHP2 signaling is also implicated in endothelial cell survival and the remodeling of tumor vasculature. Preclinical studies with SHP2 inhibitors have demonstrated an impairment in angiogenesis, leading to reduced tumor vascularity. This anti-angiogenic effect contributes to the overall anti-tumor activity by limiting the supply of nutrients and oxygen to the growing tumor.
Quantitative Preclinical Data Summary
The anti-tumor activity of this compound has been quantified in various preclinical models. The tables below summarize key potency and efficacy data.
Table 1: In Vitro Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| SHP2 Enzyme | Enzymatic Assay | 23 nM | [4][5] |
| KYSE520 Cells | p-ERK Inhibition | 18 nM | [4] |
| Caco-2 Cells | Anti-Proliferation | 297 nM | [4] |
| Detroit-562 Cells | Anti-Proliferation | 1.38 µM |[4] |
Table 2: In Vivo Efficacy of this compound in Detroit-562 Xenograft Model
| Animal Model | Dosing (Oral Gavage) | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|
| Athymic NU/NU Mice | 20 mg/kg, BID | 14 Days | Dose-dependent reduction in tumor volume | [4] |
| Athymic NU/NU Mice | 40 mg/kg, BID | 14 Days | Dose-dependent reduction in tumor volume | [4] |
| Athymic NU/NU Mice | 80 mg/kg, BID | 14 Days | 34% tumor regression |[1][4] |
Key Experimental Methodologies
The evaluation of this compound's impact on the TME involves a suite of standard preclinical assays.
6.1 In Vitro Cell Proliferation (MTT Assay)
-
Objective: To determine the concentration of this compound required to inhibit cancer cell growth by 50% (IC50).
-
Methodology:
-
Cell Seeding: Cancer cells (e.g., Detroit-562) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[6]
-
Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) and incubated for a specified period (e.g., 72 hours).[6]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[7] Metabolically active, viable cells contain mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[7]
-
Incubation: Plates are incubated for 3-4 hours to allow for formazan crystal formation.[6][7]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized stop solution) is added to each well to dissolve the formazan crystals.[6][8]
-
Measurement: The absorbance of the resulting purple solution is measured using a spectrophotometer (plate reader) at a wavelength of ~570 nm.[6][7] The intensity of the color is directly proportional to the number of viable cells.
-
Analysis: Absorbance values are normalized to the vehicle control, and the IC50 is calculated using non-linear regression analysis.
-
6.2 Western Blot for Phospho-ERK (p-ERK) Analysis
-
Objective: To quantify the inhibition of MAPK signaling by measuring the levels of phosphorylated ERK.
-
Methodology:
-
Cell Treatment & Lysis: Cells are treated with this compound for a short period (e.g., 2 hours). After treatment, cells are washed with ice-cold PBS and lysed using a buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).[9]
-
SDS-PAGE: Equal amounts of protein from each sample are loaded and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[10]
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF).[9][10]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[10]
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for p-ERK (e.g., anti-phospho-p44/p42 MAPK).[9] Following washes, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[11]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is captured using an imaging system.[10]
-
Stripping and Re-probing: The membrane is often stripped of the first set of antibodies and re-probed with an antibody for total ERK as a loading control to ensure equal protein was loaded in each lane.[11][12]
-
6.3 In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Animal Model: Immunodeficient mice (e.g., female athymic NU/NU mice, 4-6 weeks old) are used to prevent rejection of human cells.[4][13]
-
Cell Implantation: A suspension of human cancer cells (e.g., Detroit-562) in a solution like PBS, sometimes mixed with Matrigel to support tumor formation, is injected subcutaneously into the flank of each mouse.[13][14]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).[13]
-
Randomization & Treatment: Mice are randomized into treatment groups (vehicle control, different doses of this compound). This compound is administered, typically via oral gavage, on a defined schedule (e.g., twice daily, BID).[4][13]
-
Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers, calculated with the formula: Volume = (L x W²)/2 or similar.[13] Animal body weight and general health are also monitored.[4]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, IHC, flow cytometry).[13]
-
6.4 Flow Cytometry of Tumor-Infiltrating Lymphocytes (TILs)
-
Objective: To characterize and quantify immune cell populations within the tumor microenvironment.
-
Methodology:
-
Tumor Dissociation: Excised tumors are mechanically minced and enzymatically digested (e.g., using collagenase and DNase) to create a single-cell suspension.[15]
-
Cell Filtration & Lysis: The cell suspension is filtered through a cell strainer (e.g., 40-70 µm) to remove debris. Red blood cells are lysed using an ACK lysis buffer.[16][17]
-
Leukocyte Isolation (Optional): A density gradient centrifugation (e.g., using Percoll or Ficoll) can be used to enrich for the leukocyte population.[16]
-
Staining: The single-cell suspension is stained with a cocktail of fluorophore-conjugated antibodies against cell surface markers to identify different immune cell types (e.g., CD45 for all leukocytes, CD3 for T-cells, CD8 for cytotoxic T-cells, CD11b for myeloid cells). A viability dye is included to exclude dead cells.[16]
-
Acquisition: Samples are run on a flow cytometer, which uses lasers to excite the fluorophores and detectors to measure the emitted light from individual cells.[16]
-
Analysis: The data is analyzed using specialized software (e.g., FlowJo) to gate on specific populations and quantify their abundance as a percentage of total live cells or total CD45+ cells.[16]
-
6.5 Immunohistochemistry (IHC) for TME Markers
-
Objective: To visualize the expression and spatial distribution of proteins (e.g., PD-L1) in tumor tissue sections.
-
Methodology:
-
Tissue Preparation: Tumors are fixed in formalin and embedded in paraffin (FFPE).[18] The FFPE blocks are then sectioned into thin slices (e.g., 4 µm) and mounted on microscope slides.[18]
-
Deparaffinization and Rehydration: Slides are processed to remove the paraffin wax and rehydrated through a series of alcohol washes.[19]
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed to unmask the antigenic sites.[20]
-
Staining: The staining is often performed on an automated platform.[18][19] It involves blocking endogenous peroxidase activity, incubating with a primary antibody against the target protein (e.g., anti-PD-L1 clone 28-8), followed by a secondary antibody linked to an enzyme (e.g., HRP).[19]
-
Visualization: A chromogen (e.g., DAB) is added, which is converted by the enzyme into a colored precipitate at the location of the target protein.[19] The slides are then counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
Scoring: A pathologist examines the slides under a microscope and scores the staining based on intensity and the percentage of positive cells, according to established criteria.[18][20]
-
Conclusion
This compound is a promising therapeutic agent that targets the oncogenic phosphatase SHP2. Its mechanism of action is twofold: it directly inhibits tumor cell growth by blocking the RAS-MAPK signaling pathway and comprehensively remodels the tumor microenvironment. By reactivating anti-tumor T-cell responses, repolarizing macrophages, and inhibiting angiogenesis, this compound creates a less favorable environment for tumor progression. The robust preclinical data, including significant tumor regression in vivo, underscores the potential of SHP2 inhibition as a powerful strategy in oncology, both as a monotherapy and in combination with other treatments, such as immune checkpoint inhibitors. The experimental protocols detailed herein provide a framework for the continued investigation and development of SHP2 inhibitors like this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. boneandcancer.org [boneandcancer.org]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchhub.com [researchhub.com]
- 9. 2.4. Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins [bio-protocol.org]
- 10. 3.4. Western Blotting and Detection [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mouse xenograft tumor model [bio-protocol.org]
- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 15. Tumor-Infiltrating Lymphocytes by Flow Cytometry [bio-protocol.org]
- 16. Isolation of Tumor-Infiltrating Lymphocytes and Flow Cytometry Analysis [bio-protocol.org]
- 17. Flow Cytometric Identification of Tumor-Infiltrating Lymphocytes from Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 4. Immunohistochemistry for PD-L1 expression [bio-protocol.org]
- 19. Development of an Automated PD-L1 Immunohistochemistry (IHC) Assay for Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
The Role of SHP394 in Immuno-Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SHP394, a potent and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, is emerging as a significant therapeutic agent in the field of immuno-oncology. SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, playing a pivotal role in cell growth, proliferation, and survival. In the context of cancer, SHP2 is implicated in mediating oncogenic signaling and promoting an immunosuppressive tumor microenvironment. This technical guide provides an in-depth overview of the function of this compound in immuno-oncology, detailing its mechanism of action, summarizing key preclinical data, and providing representative experimental protocols.
Introduction to SHP2 and its Role in Cancer
Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase ubiquitously expressed in human tissues. It is a key transducer of signals from activated RTKs, such as EGFR, FGFR, and MET, to downstream pathways, most notably the RAS-MAPK and PI3K-AKT signaling cascades. Dysregulation of SHP2 activity, often through activating mutations or overexpression, is associated with various human cancers, including lung cancer, breast cancer, and leukemia.
In the realm of immuno-oncology, SHP2 has a dual role. Within cancer cells, it promotes oncogenic signaling that drives tumor growth. In the tumor microenvironment, SHP2 is involved in modulating immune responses. It is a crucial component of the PD-1/PD-L1 immune checkpoint pathway, where it is recruited to the cytoplasmic tail of PD-1 upon ligand binding, leading to the dephosphorylation of downstream signaling molecules and subsequent T-cell exhaustion. Furthermore, SHP2 signaling in myeloid cells, such as macrophages and myeloid-derived suppressor cells (MDSCs), can promote an immunosuppressive phenotype, further hindering anti-tumor immunity.
This compound: A Selective Allosteric Inhibitor of SHP2
This compound is an orally bioavailable, selective, and allosteric inhibitor of SHP2. Unlike orthosteric inhibitors that compete with substrates at the active site, this compound binds to a tunnel-like allosteric site at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains. This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and downstream signaling.
Mechanism of Action of this compound in Immuno-Oncology
The anti-tumor activity of this compound in the context of immuno-oncology is multifaceted, involving both direct effects on tumor cells and modulation of the tumor microenvironment.
Direct Anti-Tumor Effects
By inhibiting SHP2, this compound blocks the activation of the RAS-ERK and PI3K-AKT pathways in cancer cells that are dependent on RTK signaling. This leads to a reduction in cell proliferation, survival, and tumor growth.
Modulation of the Tumor Microenvironment
This compound enhances anti-tumor immunity through several mechanisms:
-
Enhancement of IFNγ Signaling: SHP2 inhibition in cancer cells augments interferon-gamma (IFNγ) signaling.[1] This leads to increased expression of Major Histocompatibility Complex (MHC) Class I molecules on the tumor cell surface, improving antigen presentation to cytotoxic T lymphocytes (CTLs). Enhanced IFNγ signaling also promotes the release of chemoattractant cytokines, which can recruit immune cells to the tumor microenvironment.
-
Reprogramming of Myeloid Cells: SHP2 signaling is implicated in the differentiation and function of immunosuppressive myeloid cells. Inhibition of SHP2 can diminish the differentiation and inhibitory function of myeloid-derived suppressor cells (MDSCs) and polarize tumor-associated macrophages (TAMs) towards a more pro-inflammatory, anti-tumor phenotype.[1]
-
Overcoming Resistance to Immune Checkpoint Blockade: SHP2 is a downstream signaling molecule of the PD-1 receptor. By inhibiting SHP2, this compound can potentially overcome resistance to anti-PD-1/PD-L1 therapies and enhance the efficacy of immune checkpoint inhibitors.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of SHP2 inhibitors, including this compound and the closely related compound SHP099.
| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |
| This compound | SHP2 Inhibition | Biochemical Assay | 23 nM | [2] |
| This compound | Cell Proliferation | Caco-2 | 297 nM | [2] |
| This compound | Cell Proliferation | Detroit-562 | 1.38 µM | [2] |
| This compound | p-ERK Inhibition | KYSE520 | 18 nM | [2] |
| This compound | Tumor Volume Reduction | Detroit-562 Xenograft | Dose-dependent reduction | [3] |
| This compound | Tumor Regression | Detroit-562 Xenograft (80 mg/kg) | 34% regression | [3] |
Table 1: In Vitro and In Vivo Efficacy of this compound.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: SHP2 Signaling Pathways and the inhibitory effect of this compound.
Experimental Workflow: In Vivo Xenograft Study
Caption: Workflow for an in vivo tumor xenograft study with this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the study of this compound and other SHP2 inhibitors. These are intended as a guide and may require optimization for specific cell lines and experimental conditions.
In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., Detroit-562)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
Cancer cell line of interest (e.g., Detroit-562)
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Analytical balance
Procedure:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Prepare the this compound dosing solution in the vehicle.
-
Administer this compound (e.g., 80 mg/kg) or vehicle to the mice daily via oral gavage.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for p-ERK).
IFNγ Enzyme-Linked Immunosorbent Assay (ELISA)
Objective: To quantify the production of IFNγ by immune cells in response to this compound treatment in a co-culture system.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Tumor cells
-
This compound
-
Human IFNγ ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with a blocking buffer for 1-2 hours at room temperature.
-
Co-culture PBMCs and tumor cells at a suitable ratio (e.g., 10:1) in the presence of various concentrations of this compound or vehicle control for 48-72 hours.
-
Collect the cell culture supernatants.
-
Add the standards and collected supernatants to the coated ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of IFNγ in the samples based on the standard curve.
Flow Cytometry for Myeloid-Derived Suppressor Cells (MDSCs)
Objective: To analyze the frequency and phenotype of MDSCs in the tumor microenvironment or peripheral blood of mice treated with this compound.
Materials:
-
Single-cell suspension from tumors or whole blood
-
Red blood cell lysis buffer
-
Fc block (anti-CD16/32)
-
Fluorochrome-conjugated antibodies against myeloid markers (e.g., CD11b, Gr-1, Ly6G, Ly6C)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tumor tissue by mechanical dissociation and enzymatic digestion. For blood samples, perform red blood cell lysis.
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Block the Fc receptors by incubating the cells with Fc block for 10-15 minutes on ice.
-
Add the antibody cocktail for surface staining and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to identify and quantify MDSC populations (e.g., monocytic MDSCs: CD11b+Ly6G-Ly6Chigh; granulocytic MDSCs: CD11b+Ly6G+Ly6Clow).
Conclusion
This compound represents a promising therapeutic agent in immuno-oncology with a dual mechanism of action that targets both the intrinsic oncogenic signaling of cancer cells and the immunosuppressive tumor microenvironment. By inhibiting SHP2, this compound can suppress tumor growth and enhance anti-tumor immunity, making it a valuable candidate for monotherapy and in combination with other immunotherapies, such as immune checkpoint inhibitors. The preclinical data strongly support the continued investigation of this compound in clinical trials for a variety of solid tumors. The experimental protocols provided in this guide offer a framework for researchers to further explore the immuno-oncology function of this compound and other SHP2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteosarcoma cell proliferation suppression via SHP-2-mediated inactivation of the JAK/STAT3 pathway by tubocapsenolide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of SHP394: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the preliminary efficacy of SHP394, a potent and selective allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2). The document summarizes key preclinical findings, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development efforts in oncology.
Introduction
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1] SHP2 acts as a scaffold and phosphatase, positively regulating the RAS/MAPK cascade.[1] Consequently, inhibition of SHP2 has emerged as a promising therapeutic strategy for cancers driven by aberrant RTK signaling.
This compound is a novel, orally bioavailable, allosteric inhibitor of SHP2.[2] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains, stabilizing SHP2 in an auto-inhibited conformation.[3] This mode of action prevents the catalytic site from accessing its substrates, thereby inhibiting downstream signaling.[3]
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| SHP2 Inhibition (IC50) | - | 23 nM | [4] |
| Cell Proliferation (IC50) | Caco-2 | 297 nM | |
| Detroit-562 | 1.38 µM | ||
| p-ERK Inhibition (IC50) | KYSE520 | 18 nM | |
| hERG Selectivity (IC50) | - | > 30 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Detroit-562 Xenograft Model
| Dosage (Oral Gavage, Twice Daily) | Outcome | Reference |
| 20 mg/kg | Dose-dependent reduction in tumor volume | [2] |
| 40 mg/kg | Dose-dependent reduction in tumor volume | [2] |
| 80 mg/kg | 34% tumor regression (after 14 days) |
Experimental Protocols
This protocol outlines a general method for assessing the anti-proliferative activity of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Detroit-562, Caco-2)
-
Complete cell culture medium (specific to cell line)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Viability Measurement: After incubation, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NU/NU athymic mice), 6-8 weeks old
-
Detroit-562 pharyngeal carcinoma cells
-
Matrigel (or similar basement membrane matrix)
-
This compound formulation for oral gavage
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant Detroit-562 cells (e.g., 5 x 106 cells in a 1:1 mixture of medium and Matrigel) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a mean volume of approximately 150-200 mm3, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the desired doses (e.g., 20, 40, 80 mg/kg) twice daily. The control group receives the vehicle solution.
-
Tumor Measurement: Measure tumor dimensions (length and width) with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring the expression of downstream markers like DUSP6 mRNA to confirm target engagement.[4]
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze the statistical significance of the differences in tumor growth between the treatment and control groups.
Visualizations
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade, which is a primary target of this compound.
References
- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
SHP394 and its Potential in Combination Therapies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, has emerged as a critical transducer of signaling downstream of multiple receptor tyrosine kinases (RTKs). It plays a pivotal role in activating the RAS/MAPK pathway, a cascade frequently dysregulated in human cancers. Furthermore, SHP2 is implicated in mediating immunosuppressive signals through the PD-1 pathway. Its central role in both oncogenic signaling and immune evasion makes it a compelling target for cancer therapy. SHP394 is a potent, selective, and orally bioavailable allosteric inhibitor of SHP2. This document provides a detailed overview of the preclinical data for this compound and related SHP2 inhibitors, focusing on their therapeutic potential when combined with other targeted agents and immunotherapies to overcome adaptive resistance and enhance anti-tumor efficacy.
This compound: A Selective Allosteric SHP2 Inhibitor
This compound binds to an allosteric pocket of SHP2, stabilizing it in a closed, auto-inhibited conformation. This mechanism prevents the catalytic PTP domain from accessing its substrates, thereby blocking downstream signal transduction. Preclinical data demonstrates its potent and selective inhibition of SHP2 and its cellular activity.
Table 1: In Vitro Potency of this compound and Analogue TNO155
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | SHP2 | Enzymatic Assay | 23 nM | N/A | [1] |
| p-ERK Inhibition | Cellular Assay | 18 nM | KYSE520 | [1] | |
| Cell Proliferation | Cellular Assay | 297 nM | Caco-2 | [1] | |
| Cell Proliferation | Cellular Assay | 1.38 µM | Detroit-562 | [1] | |
| TNO155 | Wild-Type SHP2 | Enzymatic Assay | 11 nM | N/A | [2][3] |
| p-ERK Inhibition | Cellular Assay | 8 nM | KYSE520 | [3] | |
| Cell Proliferation | Cellular Assay | 100 nM | KYSE520 | [3] |
Signaling Pathways and Mechanism of Action
SHP2 is a critical node in the RAS/MAPK signaling pathway. Upon activation by RTKs, SHP2 dephosphorylates key substrates, facilitating the recruitment of the Grb2-SOS1 complex, which in turn promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent MAPK cascade signaling.
Rationale for Combination Therapies: Overcoming Adaptive Resistance
A major challenge with targeted therapies, such as MEK or KRAS G12C inhibitors, is adaptive resistance. Tumor cells often respond to the inhibition of the MAPK pathway by upregulating RTK expression and signaling. This reactivates upstream signaling, bypasses the inhibitor, re-establishes ERK activity, and ultimately leads to therapeutic resistance.[4][5][6] Because SHP2 is essential for signal transmission from most RTKs to RAS, its inhibition can block this feedback loop, preventing resistance.[4][7]
Preclinical Efficacy of SHP2 Inhibitor Combination Therapies
Extensive preclinical studies have demonstrated that combining SHP2 inhibitors with various targeted agents leads to synergistic anti-tumor activity across a range of cancer models.
Table 2: Preclinical In Vivo Efficacy of SHP2 Inhibitor Combinations
| Combination Partner | SHP2 Inhibitor | Cancer Model | Key Finding | Reference |
| KRAS G12C Inhibitor (MRTX-849) | RMC-4550 | Orthotopic Lung Cancer (LLC 46 NRAS KO) | Combination significantly improved tumor volume reduction vs. monotherapy. | [8] |
| KRAS G12C Inhibitor (Glecirasib) | JAB-3312 | First-Line NSCLC (Clinical) | Confirmed Objective Response Rate (cORR) of 70.6%; mPFS of 12.2 months. | |
| ALK Inhibitor (Ceritinib) | SHP099 (75 mg/kg/day) | ALK-Resistant NSCLC Xenograft (MGH049-1A) | Combination was significantly more effective at reducing tumor volume than either drug alone. | [9] |
| BRAF/MEK Inhibitors (Dabrafenib/Trametinib) | TNO155 (10 mpk, BID) | BRAF-mutant Colorectal Xenograft (HT-29) | Combination therapy showed significantly enhanced tumor growth inhibition. | [10][11] |
| MEK Inhibitor (AZD6244) | Genetic Knockout | KRAS-mutant NSCLC Xenograft (H2122) | PTPN11-KO + MEKi significantly impaired tumor growth vs. MEKi in WT cells. | [12] |
Combination with Immunotherapy
SHP2 is a key downstream effector of the immune checkpoint receptor PD-1.[13] Upon PD-1 ligation by PD-L1, SHP2 is recruited to the receptor's phosphorylated cytoplasmic tail, where it becomes activated and dephosphorylates downstream effectors of the T-cell receptor (TCR) signaling pathway.[14][15] This action inhibits T-cell activation and promotes immune evasion. By inhibiting SHP2, this compound can potentially restore anti-tumor immunity, suggesting a synergistic effect with PD-1/PD-L1 blockade.
Detailed Experimental Protocols
The following protocols are representative methodologies for evaluating SHP2 inhibitors and their combinations.
Cell Proliferation and Synergy Analysis
This protocol outlines the assessment of anti-proliferative activity and quantification of synergy using the Chou-Talalay method.[7][16]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Allow cells to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and the combination agent in DMSO. Create a dose-response matrix by performing serial dilutions of both drugs. A common design is a 7x7 matrix of concentrations centered around the IC50 of each drug.
-
Treatment: Add drugs to the cells, either as single agents or in combination at a constant ratio (e.g., based on the ratio of their IC50s). Include DMSO-only wells as a vehicle control.
-
Incubation: Incubate plates for 72-120 hours at 37°C in a humidified incubator.
-
Viability Assessment (CCK-8/MTT):
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 1-4 hours.
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) and incubate overnight.
-
Read absorbance on a microplate reader at 450 nm (CCK-8) or 570 nm (MTT).
-
-
Data Analysis:
-
Convert absorbance readings to percentage of inhibition relative to vehicle-treated controls.
-
Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
-
Interpretation: CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Western Blotting for p-ERK Analysis
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound, the combination agent, or both for specified time points (e.g., 2, 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto a 4-12% Bis-Tris polyacrylamide gel and run until dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C.
-
Detection: Wash membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 2-5 x 10^6 cancer cells (e.g., Detroit-562, HT-29) resuspended in a 1:1 mixture of PBS and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., NU/NU or NOD-SCID).[1][17]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements (Volume = 0.5 x Length x Width²). When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (e.g., n=7-8 mice/group).
-
Treatment Administration:
-
Vehicle Control: Administer the drug vehicle on the same schedule as the treatment groups.
-
This compound Monotherapy: Administer this compound via oral gavage at a specified dose (e.g., 20-80 mg/kg, twice daily).[1]
-
Combination Agent Monotherapy: Administer the second drug at its effective dose and schedule.
-
Combination Therapy: Administer both drugs as per their individual schedules.
-
-
Monitoring: Measure tumor volumes 2-3 times per week and monitor mouse body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a predefined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for pharmacodynamic analysis.
Pharmacodynamic Analysis (DUSP6 qPCR)
DUSP6 is a downstream target of ERK, and its expression level is a reliable pharmacodynamic biomarker for MAPK pathway activity.
-
RNA Extraction: Homogenize excised tumor tissue and extract total RNA using a commercial kit (e.g., RNeasy Kit) according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers for DUSP6 and a housekeeping gene (e.g., GAPDH).
-
Human DUSP6 Primers: Forward: 5'-CTCGGATCACTGGAGCCAAAAC-3'; Reverse: 5'-GTCACAGTGACTGAGCGGCTAA-3'.[18]
-
-
Thermocycling: Run the qPCR plate on a real-time PCR system using a standard program: 95°C for 5 min, followed by 40 cycles of 95°C for 10s and 60°C for 30s.[19]
-
Analysis: Calculate the relative expression of DUSP6 using the 2-ΔΔCq method, normalizing to GAPDH expression and comparing treatment groups to the vehicle control group.
Conclusion and Future Directions
This compound and other SHP2 inhibitors represent a promising therapeutic strategy, particularly in combination with agents that are susceptible to adaptive resistance mediated by RTK signaling. The robust preclinical data demonstrating synergy with KRAS, BRAF, MEK, and ALK inhibitors, as well as the strong mechanistic rationale for combination with immune checkpoint blockade, provides a clear path for clinical development. Future work will focus on optimizing dosing schedules to maximize efficacy while managing potential on-target toxicities, identifying patient populations most likely to benefit through biomarker discovery, and exploring novel combination partners to further enhance the therapeutic potential of SHP2 inhibition.
References
- 1. Jacobio's Preclinical Results of KRAS G12C Inhibitor in Combination with SHP2 Inhibitor Will be Presented at the ESMO Asia Congress 2022 [prnewswire.com]
- 2. researchgate.net [researchgate.net]
- 3. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. SHP2 inhibition restores sensitivity to ALK inhibitors in resistant ALK-rearranged non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SHP2 targets ITK downstream of PD-1 to inhibit T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PD1/SHP-2 interaction - Navinci [navinci.se]
- 15. Molecular mechanism of SHP2 activation by PD-1 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. origene.com [origene.com]
- 19. spandidos-publications.com [spandidos-publications.com]
Methodological & Application
Standard Operating Procedure for SHP394 In Vivo Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
SHP394 is an orally active, selective, and allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing phosphatase 2).[1][2] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in activating the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[4][5] These application notes provide detailed protocols for in vivo studies of this compound, focusing on a xenograft model of pharyngeal carcinoma and outlining key methodologies for assessing efficacy, pharmacodynamics, and pharmacokinetics.
Signaling Pathway
SHP2 integrates signals from various growth factor receptors to downstream pathways. Upon activation of RTKs, SHP2 is recruited to the plasma membrane where it dephosphorylates specific substrates, leading to the activation of key signaling cascades that drive cell proliferation, survival, and differentiation.[4] Inhibition of SHP2 by this compound blocks this signal transduction, primarily attenuating the MAPK pathway, as evidenced by a reduction in phosphorylated ERK (p-ERK).
In Vivo Efficacy Study Protocol: Detroit-562 Xenograft Model
This protocol details the use of the Detroit-562 human pharyngeal carcinoma cell line in a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials
-
Cell Line: Detroit-562 (ATCC® CCL-138™)
-
Animals: 6-week-old female athymic nude mice (NU/NU).
-
Reagents:
-
This compound
-
Vehicle for oral gavage (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Matrigel® Basement Membrane Matrix
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
-
Equipment:
-
Laminar flow hood
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
Oral gavage needles
-
Calipers
-
Animal balance
-
Experimental Workflow
Detailed Methodology
-
Cell Culture and Preparation:
-
Culture Detroit-562 cells according to ATCC recommendations.
-
Harvest cells during the exponential growth phase using Trypsin-EDTA.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 107 cells/mL on ice.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Monitoring:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Monitor animal body weight and overall health status at least twice weekly.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm3, randomize mice into treatment and control groups.
-
Prepare this compound in the recommended vehicle at the desired concentrations (e.g., 20, 40, and 80 mg/kg).
-
Administer this compound or vehicle via oral gavage twice daily.
-
-
Efficacy and Endpoint Analysis:
-
Continue monitoring tumor volume and body weight.
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a fixed time point (e.g., 14-21 days).
-
At the endpoint, euthanize mice and collect tumors and blood samples for further analysis.
-
Tumors can be weighed and processed for pharmacodynamic (e.g., p-ERK) and histological analysis.
-
Blood samples can be processed to plasma for pharmacokinetic analysis.
-
Ethical Considerations and Humane Endpoints
All animal experiments should be conducted in accordance with institutional guidelines for animal care and use. Humane endpoints should be clearly defined and include:
-
Tumor volume exceeding a certain size (e.g., 2000 mm3) or becoming ulcerated.
-
Significant body weight loss (e.g., >20%).
-
Signs of distress, such as lethargy, hunched posture, or rough coat.
Quantitative Data Summary
| Parameter | Vehicle Control | This compound (20 mg/kg) | This compound (40 mg/kg) | This compound (80 mg/kg) |
| Tumor Growth Inhibition | - | Dose-dependent reduction | Dose-dependent reduction | Significant reduction, potential for regression[1][2] |
| Change in Body Weight | Normal | Minimal change | Minimal change | Potential for slight reduction with prolonged treatment[1][2] |
Pharmacodynamic Analysis: p-ERK Immunohistochemistry
Protocol:
-
Tissue Processing:
-
Fix freshly excised tumor tissue in 10% neutral buffered formalin for 24 hours.
-
Process and embed the tissue in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit monoclonal) at a validated dilution overnight at 4°C.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a DAB substrate kit and counterstain with hematoxylin.
-
-
Analysis:
-
Quantify p-ERK staining intensity and the percentage of positive cells. This can be done semi-quantitatively by a pathologist or using digital image analysis software. A reduction in nuclear and cytoplasmic p-ERK staining in this compound-treated tumors compared to vehicle controls is expected.
-
Pharmacokinetic Analysis
Protocol:
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or cardiac puncture at terminal endpoint) into EDTA-coated tubes at various time points after this compound administration.
-
Centrifuge the blood to separate plasma and store at -80°C until analysis.
-
-
Sample Preparation:
-
Perform a protein precipitation extraction of the plasma samples (e.g., with acetonitrile containing an internal standard).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of this compound in the plasma samples.
-
Key parameters to optimize include the chromatographic column, mobile phase, and mass spectrometer settings (e.g., multiple reaction monitoring - MRM - transitions for this compound and the internal standard).
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life using appropriate software.
-
Alternative In Vivo Models
While the Detroit-562 model is a well-established xenograft for studying SHP2 inhibition, other models may be relevant depending on the research question. SHP2 inhibitors have shown efficacy in models with KRAS mutations, which are often resistant to upstream signaling inhibition.[6]
-
KRAS-Mutant Non-Small Cell Lung Cancer (NSCLC) Models:
-
Cell Lines: H358, H2122
-
Model: Subcutaneous xenografts in nude or NOD/SCID mice.
-
Rationale: To investigate the efficacy of this compound in a clinically relevant, often treatment-resistant cancer subtype. Combination studies with MEK inhibitors may also be explored in these models.[3]
-
The protocols outlined in this document provide a comprehensive framework for conducting in vivo studies with the SHP2 inhibitor this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for the preclinical evaluation of this promising anti-cancer agent.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesciences.tecan.com [lifesciences.tecan.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SHP2 is required for growth of KRAS-mutant non-small-cell lung cancer in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of SHP394 Stock Solutions for Preclinical Research
Abstract
This document provides detailed protocols for the preparation of stock solutions of SHP394, a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] Accurate preparation of stock solutions is critical for ensuring reproducible and reliable results in preclinical experiments. This guide is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is an orally bioavailable small molecule that targets the SHP2 phosphatase, a key signaling node involved in various cellular processes, including cell growth, differentiation, and survival.[3][4] SHP2 is a non-receptor protein tyrosine phosphatase that is aberrantly activated in various human cancers and developmental disorders.[5][6] By inhibiting SHP2, this compound blocks downstream signaling through pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, making it a promising candidate for cancer therapy.[3][5][7] This document outlines the necessary materials, equipment, and step-by-step procedures for preparing this compound stock solutions for both in vitro and in vivo applications.
Data Presentation
A summary of the key quantitative data for this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 470.51 g/mol | [1][2] |
| Formula | C₂₀H₂₅F₃N₆O₂S | [1][2] |
| Appearance | White to off-white solid | [1] |
| Purity | >99% (HPLC) | [2] |
| In Vitro Solubility | 24 mg/mL (51.01 mM) in DMSO | [1] |
| Storage (Solid) | -20°C (desiccated) for 36 months | [2] |
| Storage (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month | [1][2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
In Vitro Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, suitable for most cell-based assays.
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.71 mg of this compound (Mass = Molarity × Volume × Molecular Weight).
-
Dissolution: Add the weighed this compound to a sterile microcentrifuge tube. Add the calculated volume of anhydrous DMSO. For 4.71 mg of this compound, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
In Vivo Formulation Preparation
For animal studies, this compound can be formulated for oral administration. The following is an example of a vehicle formulation.
Vehicle Composition:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
Procedure:
-
Prepare a concentrated stock of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock.
-
Add the PEG300 and mix thoroughly.
-
Add the Tween-80 and mix until the solution is clear.
-
Finally, add the saline to reach the final desired volume and concentration.
Mandatory Visualizations
Signaling Pathway of SHP2 Inhibition by this compound
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on the Clinical Research Progress of SHP2 Inhibitors [synapse.patsnap.com]
- 7. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SHP394 Cell Culture Treatment
These application notes provide detailed guidelines and protocols for researchers, scientists, and drug development professionals utilizing the selective SHP2 inhibitor, SHP394, in cell culture experiments.
Introduction to this compound
This compound is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by positively regulating the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways.[3][4][5][6] Dysregulation of SHP2 activity is implicated in various cancers, making it a compelling target for therapeutic intervention.[6] this compound binds to an allosteric pocket of SHP2, stabilizing it in an inactive conformation.[6]
Data Presentation: Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Caco-2 | Colorectal Carcinoma | 297 | Proliferation Assay | [1] |
| Detroit-562 | Pharyngeal Carcinoma | 1380 | Antiproliferative Assay | [1][7] |
| KYSE-520 | Esophageal Squamous Carcinoma | 18 (p-ERK inhibition) | Western Blot | [1] |
| KYSE-520 | Esophageal Squamous Carcinoma | 297 | Antiproliferative Assay | [7] |
Table 2: General Efficacy of SHP2 Inhibitors (including SHP099, a close analog of this compound)
| Cell Line | Cancer Type | Treatment | Effect | Reference |
| RPMI-8226 | Multiple Myeloma | SHP099 | Dose- and time-dependent decrease in cell viability | [8] |
| NCI-H929 | Multiple Myeloma | SHP099 | Dose- and time-dependent decrease in cell viability | [8] |
| Multiple CRC cell lines | Colorectal Carcinoma | SHP099 | Moderate to slight reduction in p-ERK in KRAS/BRAF mutant cells | [9] |
| CaCO2 and CW-2 | Colorectal Carcinoma | SHP099 | Sharp reduction in p-ERK | [9] |
Signaling Pathways and Experimental Workflows
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from receptor tyrosine kinases (RTKs) to downstream effector pathways.
Caption: SHP2 signaling cascade initiated by growth factor binding.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical workflow for evaluating the effects of this compound on cancer cell lines.
Caption: Workflow for this compound in vitro evaluation.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.705 mg of this compound (MW: 470.51 g/mol ) in 1 mL of DMSO.[10]
-
Ensure complete dissolution by vortexing and, if necessary, gentle warming or sonication.[10]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.[10]
-
Cell Culture and this compound Treatment
This protocol provides a general guideline for treating adherent cancer cell lines with this compound.
-
Materials:
-
Cancer cell line of interest (e.g., Caco-2, Detroit-562)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates (e.g., 96-well for viability, 6-well for western blotting)
-
-
Procedure:
-
Seed cells in multi-well plates at a density that allows for logarithmic growth during the treatment period.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%). A vehicle control (medium with the same concentration of DMSO) must be included.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours for viability assays; shorter time points like 1, 4, or 24 hours may be suitable for signaling pathway analysis).[8]
-
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on cell viability.
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Following this compound treatment, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Western Blotting for p-ERK and p-AKT
This protocol is for analyzing the effect of this compound on the phosphorylation status of key downstream signaling proteins.
-
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control.
-
Immunoprecipitation of SHP2 Substrates
This protocol can be used to identify proteins that interact with and are potentially dephosphorylated by SHP2, and how this is affected by this compound. A substrate-trapping mutant of SHP2 is often used for this purpose.[11]
-
Materials:
-
Cells co-transfected with a substrate-trapping SHP2 mutant and a protein of interest, or endogenous protein analysis.
-
Lysis buffer (e.g., Triton X-100 based) with protease and phosphatase inhibitors.
-
Anti-SHP2 antibody or antibody against the tagged SHP2 mutant.
-
Protein A/G agarose beads.
-
Wash buffer.
-
Elution buffer or Laemmli sample buffer.
-
-
Procedure:
-
Lyse the cells as described for western blotting.
-
Pre-clear the lysate by incubating with protein A/G beads for 30-60 minutes at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Pellet the beads by centrifugation and wash them several times with wash buffer.
-
Elute the bound proteins from the beads using elution buffer or by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by western blotting with antibodies against potential SHP2 substrates.
-
References
- 1. researchgate.net [researchgate.net]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Frontiers | SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling [frontiersin.org]
- 4. Protein tyrosine phosphatase SHP‐2: A proto‐oncogene product that promotes Ras activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SHP2: Dual breakthroughs in colorectal cancer therapy–from signaling pathway modulation to immune microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 9. Therapeutic Suppression of FAK-AKT Signaling Overcomes Resistance to SHP2 Inhibition in Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. An Integrated Proteomic Strategy to Identify SHP2 Substrates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Efficacy of SHP394 in a Detroit 562 Xenograft Model
For Research Use Only.
Introduction
Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival. It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, activating the RAS/MAPK pathway. Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.
SHP394 is a potent and selective allosteric inhibitor of SHP2. In preclinical studies, this compound has demonstrated anti-proliferative activity against various cancer cell lines. Notably, it has shown inhibitory effects on the Detroit 562 pharyngeal carcinoma cell line with an in vitro IC50 of 1.38 µM. The Detroit 562 cell line, derived from a metastatic site of a pharyngeal carcinoma, is widely used to establish xenograft models for studying head and neck squamous cell carcinoma (HNSCC).
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in a Detroit 562 subcutaneous xenograft mouse model. The detailed methodologies for cell culture, tumor implantation, drug administration, and efficacy evaluation are described, along with representative data and visualizations to guide researchers in their preclinical studies.
Signaling Pathway of SHP2
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
The Detroit 562 cell line is an adherent human cell line derived from a metastatic pharyngeal carcinoma.
Materials:
-
Detroit 562 cells
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Culture Detroit 562 cells in T-75 flasks with EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
When cells reach 80-90% confluency, aspirate the medium and wash the cells with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with 10 mL of complete growth medium and centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Resuspend the cell pellet in fresh medium and count the cells using a hemocytometer.
-
Subculture the cells at a ratio of 1:4 to 1:6.
Detroit 562 Xenograft Model Establishment
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
Detroit 562 cells
-
Matrigel (optional)
-
Sterile PBS
-
Syringes and needles (27G)
Protocol:
-
Harvest Detroit 562 cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
-
Measure tumor volume twice weekly using calipers, calculated with the formula: Volume = (Length x Width²)/2.
-
Randomize the mice into treatment groups when the average tumor volume reaches approximately 100-150 mm³.
In Vivo Efficacy Study Design
The following table outlines a representative study design for evaluating the efficacy of this compound in the Detroit 562 xenograft model.
| Group | Treatment | Dose | Route of Administration | Dosing Schedule | Number of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Daily | 10 |
| 2 | This compound | 25 mg/kg | Oral Gavage | Daily | 10 |
| 3 | This compound | 50 mg/kg | Oral Gavage | Daily | 10 |
| 4 | This compound | 100 mg/kg | Oral Gavage | Daily | 10 |
Drug Preparation and Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent.
-
On each treatment day, prepare the final dosing solutions by diluting the stock in the vehicle to the desired concentrations (25, 50, and 100 mg/kg).
-
Administer the designated treatment to each mouse via oral gavage. The volume of administration should be based on the individual mouse's body weight (e.g., 10 mL/kg).
-
Administer the vehicle to the control group in the same manner.
-
Monitor the body weight of the mice twice weekly as an indicator of toxicity.
Data Presentation
The following table summarizes hypothetical data from an in vivo efficacy study of this compound in the Detroit 562 xenograft model.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | 1250 ± 150 | - | +5 |
| This compound (25 mg/kg) | 875 ± 120 | 30 | +3 |
| This compound (50 mg/kg) | 500 ± 90 | 60 | +1 |
| This compound (100 mg/kg) | 250 ± 60 | 80 | -2 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%
Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the Detroit 562 xenograft study.
Caption: Logical relationship of the this compound in vivo study.
Conclusion
The protocols and data presented in these application notes provide a framework for investigating the therapeutic potential of the SHP2 inhibitor, this compound, in a Detroit 562 xenograft model of pharyngeal carcinoma. The representative data suggests that this compound can induce a dose-dependent anti-tumor response. Researchers can adapt these methodologies to further explore the mechanisms of action, identify pharmacodynamic biomarkers, and evaluate combination strategies to enhance the anti-cancer efficacy of this compound. Adherence to rigorous experimental design and animal welfare guidelines is essential for obtaining reliable and reproducible results.
Application of SHP394 in KYSE-520 Cell Proliferation Assays: Notes and Protocols
For Research Use Only.
Introduction
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, differentiation, and survival.[1][2][3] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1][3][4][5] SHP2 acts as a scaffold and phosphatase, positively regulating signaling downstream of multiple receptor tyrosine kinases (RTKs).[3][4][6] Consequently, SHP2 has emerged as a compelling target for cancer therapy.[2][3][7]
SHP394 is a potent and selective allosteric inhibitor of SHP2.[8][9] By binding to a tunnel-like allosteric site, this compound locks the SHP2 protein in an inactive conformation, thereby preventing its function and inhibiting downstream signaling pathways, such as the RAS-ERK pathway.[6]
The KYSE-520 cell line, derived from a human esophageal squamous cell carcinoma (ESCC), is a valuable in vitro model for studying esophageal cancer.[10][11][12] These cells are known to be dependent on SHP2 signaling for their proliferation and survival, making them an excellent system for evaluating the efficacy of SHP2 inhibitors like this compound.[13]
This document provides detailed application notes and protocols for assessing the effect of this compound on the proliferation of KYSE-520 cells.
Data Summary
| Compound | Assay Type | Cell Line | Parameter Measured | IC50 / Effect | Reference |
| SHP099 (Allosteric SHP2 Inhibitor) | p-ERK Inhibition Assay | KYSE-520 | Phospho-ERK levels | ~0.25 µM | [13] |
| SHP099 (Allosteric SHP2 Inhibitor) | Colony Formation Assay | KYSE-520 | Cell Growth Inhibition | Growth inhibition observed | [13] |
| P9 (SHP2 PROTAC Degrader) | Cell Proliferation Assay | KYSE-520 | Cell Growth Inhibition | 0.64 ± 0.13 µM | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for assessing the impact of this compound on KYSE-520 cell proliferation.
Experimental Protocols
Cell Culture
The KYSE-520 cell line is an adherent human esophageal squamous cell carcinoma line.[10][11]
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[12]
-
Subculturing: Passage cells when they reach 80-90% confluency. The doubling time for KYSE-520 cells is approximately 30.2 hours.
Protocol 1: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
KYSE-520 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and resuspend KYSE-520 cells in complete growth medium. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Colony Formation Assay
The colony formation assay, or clonogenic assay, assesses the long-term proliferative potential of single cells.
Materials:
-
KYSE-520 cells
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Crystal violet staining solution (0.5% w/v in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Prepare a single-cell suspension of KYSE-520 cells. Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate containing 2 mL of complete growth medium.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 10-14 days at 37°C with 5% CO2, allowing colonies to form. Change the medium every 3-4 days.
-
Fixation and Staining: After the incubation period, wash the colonies twice with PBS. Fix the colonies by adding 1 mL of methanol for 10-15 minutes. Remove the methanol and add 1 mL of crystal violet staining solution to each well for 10-20 minutes.
-
Washing and Drying: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and survival fraction for each treatment group compared to the vehicle control.
Troubleshooting
-
Low Cell Viability in Control Wells: Check for contamination, ensure proper cell handling techniques, and verify the quality of reagents and culture medium.
-
High Variability Between Replicates: Ensure accurate and consistent cell seeding and drug dilutions. Mix cell suspensions thoroughly before plating.
-
No Colony Formation: The seeding density may be too low, or the incubation time may be too short. Optimize these parameters for the KYSE-520 cell line.
-
Inconsistent Staining: Ensure complete removal of medium before fixation and staining. Wash gently to avoid dislodging colonies.
Conclusion
This compound is a valuable tool for investigating the role of SHP2 in esophageal cancer cell proliferation. The protocols outlined in this document provide a framework for conducting robust and reproducible experiments using the KYSE-520 cell line. The expected outcome is a dose-dependent inhibition of cell proliferation, which can be quantified by determining the IC50 value. These studies will contribute to a better understanding of SHP2's role in cancer and the therapeutic potential of its inhibitors.
References
- 1. Allosteric SHP2 inhibitor IACS-13909 overcomes EGFR-dependent and EGFR-independent resistance mechanisms towards osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sellerslab.org [sellerslab.org]
- 3. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic effect of targeting the epidermal growth factor receptor and hyaluronan synthesis in oesophageal squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Cellosaurus cell line KYSE-520 (CVCL_1355) [cellosaurus.org]
Application Notes and Protocols for SHP394 Administration in Mice via Oral Gavage
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the oral administration of SHP394, a selective allosteric inhibitor of SHP2, in mouse models. The protocols are designed to ensure proper handling, formulation, and administration of the compound for preclinical research.
Introduction to this compound
This compound is an orally active and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2, with an IC50 of 23 nM.[1] SHP2 is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs) that positively regulates the RAS/MAPK signaling pathway.[2][3] By inhibiting SHP2, this compound can block downstream signaling, including the phosphorylation of ERK, and inhibit the proliferation of cancer cells.[1][4] Preclinical studies in mice have demonstrated its anti-tumor efficacy.[1][4]
Mechanism of Action of this compound
SHP2 plays a crucial role in signal transduction by dephosphorylating specific proteins, which in many cases leads to the activation of downstream signaling pathways.[2] Upon activation by growth factors or cytokines, receptor tyrosine kinases (RTKs) become phosphorylated. SHP2 is then recruited to these phosphorylated receptors or associated adapter proteins. This recruitment leads to the activation of SHP2's phosphatase activity. Activated SHP2 dephosphorylates key substrates, including the GAB1 docking protein, which in turn leads to the activation of the RAS-RAF-MEK-ERK signaling cascade, promoting cell proliferation, survival, and differentiation.[3] this compound acts as an allosteric inhibitor, binding to a site on SHP2 that is distinct from the active site. This binding stabilizes SHP2 in an inactive conformation, preventing it from carrying out its signaling function and thereby inhibiting the downstream ERK pathway.[4][5]
Quantitative Data from Preclinical Mouse Studies
The following table summarizes the dose-dependent effects of this compound administered via oral gavage twice daily in a xenograft mouse model of pharyngeal carcinoma (Detroit-562).
| Dosage (mg/kg) | Administration Route | Frequency | Outcome | Citation |
| 20 | Oral Gavage | Twice Daily | Dose-dependent reduction in tumor volume | [1][4] |
| 40 | Oral Gavage | Twice Daily | Dose-dependent reduction in tumor volume | [4] |
| 80 | Oral Gavage | Twice Daily | 34% tumor regression and reduction in mouse host bodyweight after 14 days | [1][4] |
Experimental Protocols
Preparation of this compound for Oral Gavage
This protocol describes the preparation of a this compound solution for oral administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 62.5 mg/mL).[1]
-
To prepare the final working solution, take 100 µL of the DMSO stock solution.[1]
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.[1]
-
Add 50 µL of Tween-80 and mix again.[1]
-
Finally, add 450 µL of saline to bring the total volume to 1 mL and mix until a clear solution is obtained.[1] This will yield a 6.25 mg/mL solution. The volume can be scaled up as needed.
Note: For studies with a continuous dosing period exceeding half a month, this formulation should be used with caution.[1] An alternative formulation using corn oil is also available.[1]
Protocol for Oral Gavage Administration in Mice
This protocol outlines the standard procedure for administering this compound to mice via oral gavage.
Materials:
-
Prepared this compound solution
-
Mouse scale
-
Appropriately sized gavage needle (e.g., 20-22 gauge, 1-1.5 inches long with a rounded tip for adult mice).[6][7]
-
Syringe (1 mL)
-
70% ethanol for disinfection
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the required dosing volume. The maximum recommended volume is 10 mL/kg of body weight.[7]
-
-
Gavage Needle Measurement:
-
Restraint:
-
Properly restrain the mouse by scruffing the loose skin on its neck and back to immobilize the head and body.[8] The mouse should be held in an upright position.
-
-
Gavage Needle Insertion:
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.[6] The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly administer the this compound solution over 2-3 seconds.[6]
-
-
Post-Administration Monitoring:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mechanism of activating mutations and allosteric drug inhibition of the phosphatase SHP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SHP394 Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the cellular target engagement of SHP394, a selective, orally active, and allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1] The protocols outlined below are essential for researchers and drug development professionals to verify the direct interaction of this compound with its intended target, SHP2, within a cellular context and to understand its downstream pharmacological effects.
Introduction to SHP2 and this compound
SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS/MAPK cascade.[2][3] It is a key regulator of cell growth, differentiation, and survival. Aberrant SHP2 activity is implicated in various developmental disorders and cancers. This compound is an allosteric inhibitor that stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its downstream signaling.[4] Validating the engagement of this compound with SHP2 in cells is a critical step in its development as a therapeutic agent.
SHP2 Signaling Pathway
The diagram below illustrates the central role of SHP2 in the RAS/ERK signaling pathway. Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific substrates, leading to the activation of RAS and the downstream MAPK cascade, which ultimately promotes cell proliferation and survival. Allosteric inhibitors like this compound lock SHP2 in an inactive state, preventing this signaling cascade.
References
Troubleshooting & Optimization
Troubleshooting SHP394 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with SHP394 insolubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and orally active allosteric inhibitor of the protein tyrosine phosphatase SHP2.[1][2] SHP2 is a critical signaling protein involved in multiple cellular processes, including cell growth, proliferation, and differentiation through pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT cascades.[3][4][5] By binding to an allosteric site, this compound locks the SHP2 protein in an inactive conformation, thereby inhibiting its function.[4]
Q2: I've read conflicting information about this compound's solubility. Is it soluble in aqueous solutions?
A2: This is a common point of confusion. While one study reports excellent aqueous solubility (0.98 mM in a pH 6.8 buffer), practical laboratory applications often reveal challenges with dissolving this compound directly into aqueous media, especially at higher concentrations.[2] Its solubility can be significantly influenced by the specific buffer composition, pH, and the presence of other components in the solution. For many experimental setups, especially those requiring concentrations above its aqueous solubility limit, the use of a co-solvent like DMSO is necessary as a first step.[1]
Q3: Why is my this compound precipitating when I add it to my cell culture medium?
A3: Precipitation upon addition to aqueous media is a frequent issue with compounds that are poorly soluble in water. This often occurs when a concentrated stock solution of this compound in a solvent like DMSO is diluted into the aqueous culture medium. The abrupt change in solvent polarity can cause the compound to crash out of solution. To mitigate this, it is crucial to use a low percentage of the initial solvent in the final solution and to ensure rapid and thorough mixing upon dilution.
Q4: What is the recommended storage method for this compound solutions?
A4: For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere.[1][6] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
Problem: I am unable to dissolve this compound in my aqueous buffer.
Solution: Direct dissolution in aqueous buffers can be challenging. The following troubleshooting steps and protocols are designed to address this issue.
Initial Dissolution & Stock Preparation
The recommended starting point is to prepare a concentrated stock solution in a non-aqueous solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose due to its ability to dissolve a wide range of organic molecules.[7][8]
Experimental Protocol: Preparing a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (newly opened to minimize water content)[1]
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 24 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, use an ultrasonic bath for 5-10 minutes to aid dissolution. Gentle warming (e.g., in a 37°C water bath) can also be applied, but be cautious of potential compound degradation with excessive heat.[9][10]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use volumes and store as recommended (-20°C for short-term, -80°C for long-term storage).[1][6]
-
Working Solution Preparation for In Vitro Assays
When preparing a working solution for cell-based assays, the goal is to dilute the DMSO stock into your aqueous medium without causing precipitation.
Experimental Protocol: Preparing a Working Solution in Cell Culture Medium
-
Materials:
-
Concentrated this compound stock solution in DMSO
-
Pre-warmed cell culture medium (serum-free or serum-containing, as per your experimental design)
-
Sterile tubes
-
-
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the DMSO stock solution required. It is crucial to keep the final DMSO concentration in the culture medium as low as possible (typically below 0.5% v/v) to avoid solvent-induced cytotoxicity.
-
Add the required volume of pre-warmed culture medium to a sterile tube.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound DMSO stock drop-wise. This ensures rapid mixing and minimizes localized high concentrations of the compound that can lead to precipitation.
-
Visually inspect the final working solution for any signs of precipitation. If turbidity is observed, you may need to lower the final concentration of this compound.
-
Advanced Solubilization Strategies for In Vivo Studies
For in vivo applications that require higher concentrations and specific formulations, more complex solvent systems are often necessary.
Experimental Protocol: Formulation with Co-solvents and Excipients
This protocol is adapted from a commercially available datasheet for this compound and is intended for preparing a solution for oral gavage.[1]
-
Materials:
-
This compound stock solution in DMSO (e.g., 62.5 mg/mL)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
-
Procedure (to prepare 1 mL of formulation):
-
Start with 100 µL of a 62.5 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 to the DMSO stock and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex until a homogenous solution is formed.
-
Add 450 µL of saline to bring the total volume to 1 mL. Mix thoroughly.
-
The final solution should be clear. This formulation results in a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
Data Presentation
Table 1: Solubility Data for this compound
| Solvent/System | Concentration | Observations | Source |
| pH 6.8 Buffer | 0.98 mM | Excellent aqueous solubility reported | [2] |
| DMSO | 24 mg/mL (51.01 mM) | Requires sonication; hygroscopic DMSO can impact solubility | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 6.25 mg/mL (13.28 mM) | Clear solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 6.25 mg/mL (13.28 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 6.25 mg/mL (13.28 mM) | Clear solution | [1] |
Visualizations
SHP2 Signaling Pathways
SHP2 is a key component of multiple signaling pathways that regulate cell fate. Upon activation by growth factors, SHP2 is recruited to receptor tyrosine kinases (RTKs) and dephosphorylates specific substrates, which in turn modulates downstream signaling cascades.
Caption: Overview of SHP2's role in major signaling pathways.
Troubleshooting Workflow for this compound Insolubility
This workflow provides a logical sequence of steps to address solubility issues with this compound.
Caption: Step-by-step workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHP2 Phosphatase [biology.kenyon.edu]
- 5. researchgate.net [researchgate.net]
- 6. adooq.com [adooq.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
SHP394 Technical Support Center: Identifying and Mitigating Off-Target Effects
Welcome to the technical support center for SHP394, a potent and selective allosteric inhibitor of SHP2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of this compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound has been reported as a highly selective allosteric inhibitor of SHP2. Initial profiling showed no significant off-target activity against a panel of ion channels, kinases, and G-protein coupled receptors (GPCRs). However, comprehensive quantitative data from broad kinome scans or detailed toxicology reports are not publicly available. For sensitive experimental systems, it is advisable to perform your own selectivity profiling.
Q2: Are there any known class-wide off-target effects for allosteric SHP2 inhibitors?
A2: Yes, recent studies have shown that some allosteric SHP2 inhibitors, such as SHP099 and IACS-13909, can induce off-target inhibition of autophagy. This effect appears to be independent of SHP2 inhibition and is caused by the accumulation of these compounds in lysosomes, leading to a blockage of autophagic flux. This off-target activity may contribute to the overall anti-tumor effect of these molecules. It is currently unknown if this compound shares this characteristic.
Q3: What are the on-target effects of this compound I should expect to see?
A3: this compound is an allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-MAPK and PI3K-AKT signaling pathways. As such, the primary on-target effect of this compound is the inhibition of SHP2 phosphatase activity, which should lead to a downstream reduction in the phosphorylation of ERK (p-ERK) and potentially AKT (p-AKT) in sensitive cell lines.
Q4: What are the potential in vivo side effects of this compound?
A4: In preclinical models, high doses of this compound (80 mg/kg, twice daily) have been associated with a reduction in mouse body weight. While specific toxicology studies on this compound are not publicly detailed, clinical trials with other SHP2 inhibitors, such as TNO-155, have reported treatment-related adverse events. These can serve as a guide for what to monitor in your own in vivo studies.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and comparative data for other SHP2 inhibitors.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line/Assay | IC50 |
| SHP2 Inhibition | Biochemical Assay | 23 nM |
| p-ERK Inhibition | KYSE520 cells | 18 nM |
| Anti-proliferative | Caco-2 cells | 297 nM |
| Anti-proliferative | Detroit-562 cells | 1.38 µM |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosing Regimen | Outcome |
| Athymic NU/NU mice | Detroit-562 | 20-80 mg/kg, oral, twice daily | Dose-dependent reduction in tumor volume |
| Athymic NU/NU mice | Detroit-562 | 80 mg/kg, oral, twice daily for 14 days | 34% tumor regression, reduction in body weight |
Table 3: Off-Target Autophagy Inhibition of Allosteric SHP2 Inhibitors
| Compound | Off-Target Autophagy Inhibition |
| SHP099 | Yes |
| IACS-13909 | Yes |
| TNO155 | No significant inhibition |
| RMC-4550 | No significant inhibition |
| This compound | Data not publicly available |
Troubleshooting Guides & Experimental Protocols
This section provides detailed protocols for key experiments to assess both on-target and potential off-target effects of this compound, along with troubleshooting advice.
Guide 1: Assessing On-Target SHP2 Inhibition
A primary measure of this compound's activity is its ability to inhibit SHP2 phosphatase activity and downstream signaling.
This assay directly measures the enzymatic activity of SHP2 in the presence of this compound.
Materials:
-
Recombinant full-length SHP2 enzyme
-
SHP2 Activating Peptide
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay Buffer (e.g., 60 mM HEPES pH 7.2, 75 mM NaCl, 75 mM KCl, 1 mM EDTA, 5 mM DTT, and 0.05% P-20)
-
This compound dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add this compound dilutions to the assay buffer.
-
Add the SHP2 activating peptide and the recombinant SHP2 enzyme.
-
Incubate for 15 minutes at room temperature to allow compound binding and enzyme activation.
-
Initiate the reaction by adding the DiFMUP substrate.
-
Read the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 340/450 nm) over time.
-
Calculate the rate of reaction and determine the IC50 of this compound.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background signal | Substrate instability | Prepare fresh substrate solution. |
| No enzyme activity | Incorrect buffer conditions | Check pH and DTT concentration. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and repeat experiment. |
This protocol assesses the downstream signaling effects of SHP2 inhibition in whole cells.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Denature protein samples and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Image the blot and quantify band intensities. Normalize p-ERK to total-ERK and p-AKT to total-AKT.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Weak or no signal | Low antibody concentration | Optimize antibody dilution. |
| High background | Insufficient blocking or washing | Increase blocking time and number of washes. |
| Multiple non-specific bands | Antibody cross-reactivity | Use a more specific antibody; optimize antibody concentration. |
Guide 2: Investigating Off-Target Autophagy Inhibition
This guide helps determine if this compound affects autophagy, a known off-target effect of some SHP2 inhibitors.
This assay measures the accumulation of LC3-II, a marker of autophagosomes, to determine autophagic flux.
Materials:
-
Same as for Western Blot protocol
-
Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine)
-
Primary antibody against LC3B
Procedure:
-
Design four experimental groups: (1) Vehicle control, (2) this compound treated, (3) Vehicle + Autophagy inhibitor, (4) this compound + Autophagy inhibitor.
-
Treat cells with this compound for the desired duration. For the last 2-4 hours of treatment, add the autophagy inhibitor to groups 3 and 4.
-
Lyse cells and perform Western blotting as described in Protocol 2.
-
Probe the membrane with an anti-LC3B antibody. Two bands should be visible: LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated).
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Quantify the LC3-II band intensity and normalize to a loading control (e.g., actin or tubulin).
-
Autophagic flux is determined by the difference in LC3-II levels between samples with and without the autophagy inhibitor. If this compound inhibits autophagy, you will see an accumulation of LC3-II in the this compound-treated group similar to the autophagy inhibitor-treated group.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Faint LC3-II band | Low level of autophagy | Induce autophagy with a known stimulus (e.g., starvation) as a positive control. |
| Inconsistent LC3-I/II bands | Poor gel resolution | Use a higher percentage acrylamide gel (e.g., 15%) to better separate the two forms. |
| High variability | Inconsistent timing of inhibitor addition | Ensure precise timing for the addition of the autophagy inhibitor. |
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's mechanism and off-target identification.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying small molecule off-target effects.
Caption: Logical relationship between on-target and potential off-target effects.
How to address inconsistent results in SHP394 studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistent results in SHP394 studies. Our aim is to equip you with the knowledge and detailed protocols to conduct robust and reproducible experiments with this selective allosteric SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of this compound across different cancer cell lines?
A1: The half-maximal inhibitory concentration (IC50) of this compound can vary substantially across different cell lines due to their diverse genetic backgrounds. Cell lines with activating mutations in receptor tyrosine kinases (RTKs) are generally more sensitive to SHP2 inhibition.[1] Conversely, cell lines harboring mutations downstream of SHP2 in the RAS/MAPK pathway, such as in KRAS or BRAF, may exhibit reduced sensitivity. The cellular context, including the specific signaling pathways that a particular cancer cell line is dependent on for survival and proliferation, is a critical determinant of its response to this compound.
Q2: My this compound treatment shows a strong initial inhibition of ERK phosphorylation, but the effect diminishes over time. What could be the cause?
A2: This phenomenon is likely due to adaptive resistance. Cancer cells can develop mechanisms to overcome the inhibitory effects of this compound, often through feedback activation of the MAPK pathway. For instance, initial SHP2 inhibition can lead to the reactivation of upstream RTKs, which then drives the reactivation of RAS and ERK signaling, thereby circumventing the SHP2 blockade. This has been particularly noted in FGFR-driven cancers.
Q3: I am not seeing the expected anti-proliferative effect of this compound in my 2D cell culture experiments. Is there something I'm missing?
A3: The in vitro culture conditions can significantly impact the observed efficacy of this compound. Some KRAS-mutant cancer cells that are insensitive to SHP2 inhibition in 2D monolayer cultures show sensitivity when grown as 3D multicellular spheroids. This suggests that the three-dimensional tumor microenvironment may play a crucial role in mediating the cellular response to SHP2 inhibition.
Q4: Could mutations in the SHP2 protein itself affect the efficacy of this compound?
A4: Yes, mutations in the PTPN11 gene, which encodes SHP2, can confer resistance to allosteric inhibitors like this compound. This compound stabilizes the inactive, closed conformation of SHP2.[2][3] Oncogenic mutations, such as the E76K mutation, disrupt the autoinhibitory mechanism of SHP2, favoring an open, constitutively active conformation.[4][5] This open state has a reduced affinity for allosteric inhibitors that bind to the interface of the N-SH2, C-SH2, and PTP domains in the closed conformation.[4][5]
Q5: Are there any known off-target effects of SHP2 inhibitors that could contribute to inconsistent results?
A5: While this compound is a selective inhibitor, some allosteric SHP2 inhibitors have been reported to have off-target effects, such as the inhibition of autophagy in an SHP2-independent manner. It is crucial to consider that such off-target activities could contribute to the observed cellular phenotypes and lead to variability in experimental outcomes.
Troubleshooting Guides
Inconsistent Cell Viability Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the microplate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. To minimize edge effects, avoid using the outer wells of the plate or fill them with sterile PBS. Ensure thorough but gentle mixing of assay reagents. |
| IC50 values differ significantly from published data | Different cell passage number, variation in serum concentration, or different assay endpoint. | Use cell lines within a consistent and low passage number range. Maintain a consistent serum concentration in your culture medium, as growth factors in serum can influence signaling pathways. Ensure the assay duration is consistent with established protocols. |
| No significant effect on cell viability at expected concentrations | Cell line is resistant to SHP2 inhibition (e.g., downstream mutations in RAS/BRAF), or the inhibitor has degraded. | Confirm the genetic background of your cell line. Consider using a positive control cell line known to be sensitive to this compound. Prepare fresh stock solutions of this compound and store them appropriately. |
| Cell viability exceeds 100% of control | The compound may be interfering with the assay chemistry or promoting cell proliferation at certain concentrations. | Run a vehicle-only control to account for any solvent effects. Consider using an alternative cell viability assay that relies on a different detection principle (e.g., ATP-based vs. metabolic-based). |
Western Blotting Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no p-ERK signal | Insufficient stimulation of the MAPK pathway, or rapid dephosphorylation during sample preparation. | If studying growth factor-induced signaling, ensure optimal stimulation time and concentration. Use phosphatase inhibitors in your lysis buffer to preserve protein phosphorylation. |
| High background on the membrane | Insufficient blocking, primary antibody concentration is too high, or inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. Optimize the primary antibody concentration by performing a titration. Increase the number and duration of washing steps. |
| Inconsistent loading between lanes | Inaccurate protein quantification or pipetting errors. | Use a reliable protein quantification method (e.g., BCA assay). Carefully load equal amounts of protein into each well. Always normalize the target protein signal to a loading control (e.g., GAPDH, β-actin). |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 18 (p-ERK inhibition) | |
| Caco-2 | Colorectal Adenocarcinoma | 297 (proliferation) | [6] |
| Detroit-562 | Pharyngeal Carcinoma | 1380 (proliferation) | [6] |
Note: IC50 values can vary depending on the assay conditions and endpoint measured (e.g., inhibition of phosphorylation vs. cell proliferation).
Experimental Protocols
Cell Viability Assay (MTS-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for p-ERK and Total ERK
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Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 10% SDS-PAGE gel and run at 100-120 V until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane at 100 V for 1 hour.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (e.g., 1:1000 dilution) and total ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Immunoprecipitation of SHP2
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Cell Lysate Preparation: Prepare cell lysates as described in the Western Blotting protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 instead of SDS).
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Pre-clearing the Lysate: Add 20 µL of Protein A/G magnetic beads to 500 µg of cell lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.
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Immunoprecipitation: Pellet the beads using a magnetic stand and transfer the supernatant to a fresh tube. Add 1-2 µg of anti-SHP2 antibody and incubate overnight at 4°C with gentle rotation.
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Capture of Immune Complexes: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
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Washing: Pellet the beads and wash them three to five times with ice-cold lysis buffer.
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Elution: Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5 minutes.
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Analysis: Analyze the eluted proteins by Western blotting.
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHP2 Phosphatase [biology.kenyon.edu]
- 6. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Cell Viability Assays with the SHP2 Inhibitor SHP394
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the SHP2 inhibitor, SHP394, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of various growth factor receptors, regulating cell survival and proliferation primarily through the RAS-ERK signaling pathway.[3] this compound stabilizes SHP2 in an auto-inhibited conformation, thereby blocking its activity.[3][4]
Q2: My cell viability results are inconsistent when using this compound with a metabolic assay (e.g., MTT, XTT, Resazurin). What could be the cause?
While there is no specific data on this compound interference, small molecules can interfere with metabolic assays that rely on cellular reductase activity. Potential causes for inconsistent results include:
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Direct reduction of the assay reagent: The compound itself may chemically reduce the tetrazolium salt (e.g., MTT) or resazurin, leading to a false positive signal for cell viability.[5][6]
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Alteration of cellular metabolism: this compound, by inhibiting the RAS-ERK and PI3K/AKT pathways, can alter the metabolic state of the cells, which may not be accurately reflected in assays based on reductase activity.[2][7][8]
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Compound precipitation: At higher concentrations, this compound might precipitate in the culture medium, which can interfere with optical density or fluorescence readings.
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Autofluorescence: Although not documented for this compound, some small molecules can exhibit intrinsic fluorescence, which can interfere with fluorescence-based assays like the resazurin assay.[9]
Q3: Are there alternative cell viability assays that are less prone to interference by small molecules like this compound?
Yes, several alternative assays are recommended when working with small molecule inhibitors:
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ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells.[10] This method is generally less susceptible to interference from compounds that affect reductase activity.[10]
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Protease Viability Marker Assays: These assays measure the activity of proteases that are only active in viable cells.[11][12]
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Dye Exclusion Assays (e.g., Trypan Blue): This is a direct method to count viable cells based on membrane integrity. Live cells with intact membranes exclude the dye, while dead cells take it up.[3][10][11]
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Real-Time Cell Viability Assays: These assays use non-lytic reagents to continuously monitor cell viability over time, providing more comprehensive data on the cellular response to a compound.[11]
Troubleshooting Guides
Issue 1: Unexpected Increase in Signal in MTT/XTT/Resazurin Assay with Increasing this compound Concentration
This could indicate direct chemical reduction of the assay substrate by this compound.
Troubleshooting Steps:
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Cell-Free Control: Run the assay in parallel with wells containing only media, the assay reagent, and varying concentrations of this compound (without cells).[13][14] A significant signal in the absence of cells confirms direct chemical interference.
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Microscopic Examination: Visually inspect the cells under a microscope before and after adding the assay reagent. Look for signs of cytotoxicity (e.g., cell rounding, detachment) that are not correlating with the assay readout.
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Switch to an Alternative Assay: If interference is confirmed, switch to an orthogonal assay method that is not based on reductase activity, such as an ATP-based assay (CellTiter-Glo®) or a dye exclusion method (Trypan Blue).
Issue 2: High Background Signal in Fluorescence-Based Assays
This could be due to the autofluorescence of this compound.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths used for the viability assay.
-
Use a Plate Reader with Appropriate Filters: Ensure your plate reader is equipped with narrow-bandpass filters to minimize the detection of any compound autofluorescence.
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Alternative Assay: If autofluorescence is significant, consider using a luminescence-based assay like CellTiter-Glo® or a colorimetric assay that is less prone to fluorescence interference.
Quantitative Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the closely related SHP2 inhibitor, SHP099 , in various cancer cell lines. It is important to note that IC50 values are highly dependent on the specific cell line, assay conditions, and duration of treatment.
| Cell Line | Cancer Type | Assay | Incubation Time | IC50 (µM) | Reference |
| PC9 | Lung Adenocarcinoma | CCK-8 | 4 h | 20.10 | [13] |
| PC9 | Lung Adenocarcinoma | CCK-8 | 24 h | 7.54 | [13] |
| PC9GR | Lung Adenocarcinoma | CCK-8 | 4 h | 24.67 | [13] |
| PC9GR | Lung Adenocarcinoma | CCK-8 | 24 h | 8.90 | [13] |
| RPMI-8226 | Multiple Myeloma | CCK-8 | 24 h | ~15 | [15] |
| RPMI-8226 | Multiple Myeloma | CCK-8 | 48 h | ~10 | [15] |
| RPMI-8226 | Multiple Myeloma | CCK-8 | 72 h | ~5 | [15] |
| NCI-H929 | Multiple Myeloma | CCK-8 | 24 h | ~20 | [15] |
| NCI-H929 | Multiple Myeloma | CCK-8 | 48 h | ~15 | [15] |
| NCI-H929 | Multiple Myeloma | CCK-8 | 72 h | ~10 | [15] |
Experimental Protocols
CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions.
Materials:
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Cells cultured in opaque-walled 96-well plates
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This compound compound
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CellTiter-Glo® Reagent
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Plate shaker
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Luminometer
Procedure:
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Seed cells in a 96-well opaque-walled plate at the desired density and incubate for 24 hours.
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Treat cells with a serial dilution of this compound and incubate for the desired treatment period (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
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Equilibrate the plate to room temperature for approximately 30 minutes.[7]
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Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[11]
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7][11]
-
Measure luminescence using a luminometer.
Trypan Blue Exclusion Assay
This protocol provides a method for manual cell counting using a hemocytometer.
Materials:
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Cell suspension
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0.4% Trypan Blue solution
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Hemocytometer and coverslip
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Microscope
Procedure:
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Prepare a single-cell suspension from your treated and control cultures.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).[3][10]
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Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[2][10]
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Load 10-20 µL of the mixture into a clean hemocytometer.[10]
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Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.
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Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of viable cells / Total number of cells) x 100[3][10]
Visualizations
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in mediating signaling from Receptor Tyrosine Kinases (RTKs) to the RAS-ERK and PI3K-AKT pathways, and how this compound acts as an inhibitor.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Troubleshooting Assay Interference
This diagram outlines a logical workflow for identifying and mitigating potential interference of this compound in cell viability assays.
Caption: Workflow for troubleshooting this compound interference in cell viability assays.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ch.promega.com [ch.promega.com]
- 8. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 9. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. 4.9. Cell Glo Viability Assay CellTiter-Glo® Assay [bio-protocol.org]
- 12. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Long-Term Storage and Handling of SHP394
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of the SHP2 inhibitor, SHP394, during long-term storage. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid (powder) this compound is generally stable at room temperature for short periods, such as during shipping. For long-term storage, it is recommended to store the solid compound at -20°C, which can maintain stability for up to three years. To prevent moisture absorption, which can accelerate degradation, ensure the vial is tightly sealed and allow it to warm to room temperature before opening.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. To minimize degradation, it is crucial to use anhydrous DMSO. For long-term storage, aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.
Recommended Storage for Stock Solutions:
It is advisable to store the aliquots under an inert gas like nitrogen or argon to prevent oxidation.[1]
Q3: Can I store my this compound stock solution in the refrigerator (4°C)?
A3: It is not recommended to store this compound stock solutions at 4°C for extended periods. While compounds stored at 4°C may be stable for up to two years in a solid state, solutions are more susceptible to degradation.[1] Room temperature storage of solutions, even for a few days, can lead to significant degradation.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of this compound may not be visually apparent. The most reliable indicator is a decrease in the compound's efficacy in your experiments (e.g., reduced inhibition of SHP2 activity or downstream signaling). Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of your this compound stock and detect the presence of degradation products.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound have not been extensively published, its chemical structure, which includes pyrazole and sulfonamide functional groups, suggests potential susceptibility to:
-
Hydrolysis: The sulfonamide bond (S-N) can be susceptible to cleavage in the presence of water, especially under acidic or basic conditions.[2]
-
Oxidation: The pyrazole ring and other electron-rich parts of the molecule may be prone to oxidation.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or reduced this compound activity in assays. | 1. Degradation of stock solution: Repeated freeze-thaw cycles, improper storage temperature, or prolonged storage. 2. Moisture contamination: Use of non-anhydrous DMSO or improper handling of solid compound. 3. Oxidation: Exposure of the stock solution to air. | 1. Prepare fresh stock solutions from solid this compound. 2. Ensure the use of anhydrous DMSO and allow the solid compound to equilibrate to room temperature before opening the vial. 3. Store aliquots under an inert atmosphere (e.g., nitrogen or argon). 4. Verify the purity of the stock solution using HPLC analysis. |
| Precipitate observed in thawed stock solution. | 1. Low solubility at colder temperatures. 2. Concentration of the stock solution is too high. | 1. Gently warm the vial and vortex thoroughly to ensure the compound is fully redissolved before use. 2. Prepare a less concentrated stock solution if precipitation persists. |
| Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Compare the chromatogram to that of a freshly prepared standard. 2. If new peaks are present, the stock solution has likely degraded and should be discarded. 3. Consider performing forced degradation studies to identify potential degradation products. |
Experimental Protocols
Protocol for Assessing this compound Purity by HPLC
This protocol provides a general method to assess the purity of an this compound stock solution.
1. Materials:
- This compound stock solution (in DMSO)
- Freshly prepared this compound standard solution (for comparison)
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (or other appropriate mobile phase modifier)
- C18 reverse-phase HPLC column
2. Method:
- Prepare the mobile phases. A common starting point is:
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
- Dilute a small aliquot of your this compound stock solution and the fresh standard in the initial mobile phase.
- Inject the samples onto the HPLC system.
- Run a gradient elution, for example:
- 0-2 min: 5% B
- 2-15 min: Ramp to 95% B
- 15-18 min: Hold at 95% B
- 18-20 min: Return to 5% B
- 20-25 min: Re-equilibrate at 5% B
- Detect the eluting compounds using a UV detector at an appropriate wavelength (e.g., determined by a UV scan of this compound).
- Analyze the chromatograms. Compare the peak of your stock solution to the standard. The presence of significant additional peaks in your stock solution sample indicates degradation.
Visualizations
SHP2 Signaling Pathway and Point of Inhibition by this compound
Caption: Allosteric inhibition of the SHP2 signaling cascade by this compound.
Experimental Workflow for Investigating this compound Degradation
Caption: Workflow for conducting forced degradation studies on this compound.
Decision Tree for Troubleshooting this compound Instability
Caption: A decision-making guide for troubleshooting this compound stability issues.
References
Adjusting SHP394 treatment duration for optimal efficacy
Technical Support Center: SHP394
Welcome to the technical support center for this compound. This guide provides detailed answers to frequently asked questions, troubleshooting advice, and comprehensive protocols to help researchers and drug development professionals optimize their experiments with the selective SHP2 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is an orally active, selective, and allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), encoded by the PTPN11 gene.[1][2] It functions by binding to a tunnel-like allosteric site, stabilizing SHP2 in a closed, auto-inhibited conformation.[3] This prevents the phosphatase from becoming active and engaging with its downstream targets. It is important to note that this compound targets SHP2 , not the lipid phosphatase SHIP2.
Q2: What is the established mechanism of action for this compound?
A2: SHP2 is a critical signaling node that positively regulates multiple pathways essential for cell proliferation and survival, most notably the RAS-MAPK (ERK) pathway.[3][4] Upon activation by receptor tyrosine kinases (RTKs), SHP2 dephosphorylates specific targets, which ultimately leads to the activation of RAS and its downstream effectors, ERK and PI3K/AKT.[4][5] By locking SHP2 in an inactive state, this compound effectively blocks these downstream signals, leading to reduced cell proliferation and, in some cases, tumor growth inhibition.[1][6]
Q3: How do I determine the optimal treatment duration for this compound in my model?
A3: The optimal treatment duration is not fixed and must be determined empirically for each experimental model (e.g., cell line, xenograft model). It depends on several factors including the pharmacokinetics of the compound, the doubling time of the cells, the development of resistance, and observed toxicity.
A general strategy involves two stages:
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In Vitro Time-Course Analysis: Treat your cancer cell lines with a fixed concentration of this compound (e.g., at or near the IC50) and measure cell viability at multiple time points (e.g., 24, 48, 72, 96, and 120 hours). This will establish the time-dependent effects of the inhibitor on cell proliferation in vitro.[6]
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In Vivo Duration-Response Study: Based on in vitro data and published in vivo doses (e.g., 20-80 mg/kg, twice daily), design a study with staggered treatment durations.[1] For example, in a tumor xenograft model, treat cohorts of animals for different periods (e.g., 7, 14, 21, and 28 days). Monitor tumor volume during and after the treatment period to assess both initial response and durability of response (i.e., time to regrowth after treatment cessation). The optimal duration will be the shortest period that provides a durable anti-tumor effect without unacceptable toxicity.
Q4: What are the known in vitro and in vivo effective concentrations for this compound?
A4: The efficacy of this compound varies by model system. Published data provides a starting point for experimental design.
-
In Vitro : this compound has a direct inhibitory concentration (IC50) of 23 nM against the SHP2 enzyme.[1] Its anti-proliferative IC50 is cell-line dependent, with reported values of 297 nM in Caco-2 cells and 1.38 µM in Detroit-562 cells.[1] It has been shown to decrease phosphorylated ERK (p-ERK) with an IC50 of 18 nM in KYSE520 cells.[1]
-
In Vivo : In a Detroit-562 pharyngeal carcinoma xenograft model, oral gavage of this compound twice daily resulted in a dose-dependent reduction in tumor volume.[1] A 14-day treatment with 80 mg/kg caused a 34% tumor regression .[1]
Data Summary Tables
Table 1: In Vitro Efficacy of this compound
| Parameter | Target/Cell Line | IC50 Value | Citation |
|---|---|---|---|
| Enzymatic Inhibition | SHP2 Phosphatase | 23 nM | [1] |
| Anti-Proliferation | Caco-2 cells | 297 nM | [1] |
| Anti-Proliferation | Detroit-562 cells | 1.38 µM | [1] |
| p-ERK Inhibition | KYSE520 cells | 18 nM |[1] |
Table 2: Example In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dose & Schedule | Treatment Duration | Outcome | Citation |
|---|
| Athymic NU/NU mice | Detroit-562 | 80 mg/kg, p.o., BID | 14 days | 34% tumor regression |[1] |
Mandatory Visualizations
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling | eLife [elifesciences.org]
- 4. targetedonc.com [targetedonc.com]
- 5. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
Troubleshooting unexpected phenotypes in SHP394-treated cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, SHP394. The information is tailored for scientists and drug development professionals to address unexpected phenotypes and provide clear experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common and unexpected issues that may arise during experiments with this compound.
Q1: We observe significant cytotoxicity with this compound, but only a modest decrease in p-ERK levels. Is this expected?
A1: This is a plausible and important observation. While this compound's primary target is SHP2, which leads to the downregulation of the RAS/MAPK pathway (and thus decreased p-ERK), recent evidence suggests that this compound and other allosteric SHP2 inhibitors can have significant off-target effects. A key off-target mechanism is the inhibition of autophagy. These inhibitors have been found to accumulate in lysosomes and block autophagic flux in a manner independent of SHP2.[1] This disruption of autophagy can contribute significantly to cytotoxicity. Therefore, the observed cell death may be a composite effect of both on-target (p-ERK reduction) and off-target (autophagy inhibition) activities. We recommend performing an autophagy flux assay to investigate this possibility (see Experimental Protocols).
Q2: Our cells show resistance to this compound, with p-ERK levels rebounding after initial suppression. What could be the cause?
A2: The rebound of p-ERK levels after an initial response is indicative of adaptive resistance mechanisms. Cancer cells can develop feedback loops to overcome the inhibition of a single node in a signaling pathway. SHP2 is a component of signaling downstream from multiple receptor tyrosine kinases (RTKs).[2][3] Inhibition of SHP2 can sometimes lead to the compensatory activation of other RTKs, which then reactivates the MAPK and/or PI3K-AKT pathways.[3] Investigating the phosphorylation status of various RTKs before and after this compound treatment may provide insights into the specific resistance mechanism. Combination therapies, for instance with an RTK inhibitor, may be necessary to overcome this resistance.
Q3: We are not seeing the expected anti-proliferative effect of this compound in our cell line. What are the possible reasons?
A3: There are several potential reasons for a lack of efficacy:
-
Cell Line Dependence: The anti-proliferative effects of this compound are highly dependent on the genetic background of the cell line. Cells driven by RTK signaling are generally more sensitive. Cell lines that are not dependent on SHP2-mediated signaling for their proliferation and survival will likely be resistant to this compound.
-
Suboptimal Drug Concentration or Exposure: Ensure that the concentration and duration of this compound treatment are appropriate for your specific cell line. We recommend performing a dose-response curve to determine the IC50 for proliferation in your system.
-
Drug Stability and Activity: Ensure the proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment from a validated stock solution.
-
Experimental Error: Review the experimental protocol for potential issues, such as incorrect cell seeding density, contamination, or errors in assay performance. Refer to the troubleshooting guides for specific assays below.
Q4: We observe unexpected changes in other signaling pathways, such as STAT or Wnt/β-catenin, upon this compound treatment. Is this a known effect?
A4: While the primary and most well-characterized downstream pathways of SHP2 are the RAS/MAPK and PI3K/AKT pathways, SHP2 is a multifunctional phosphatase involved in multiple signaling cascades.[3][4] It has been implicated in modulating the JAK/STAT and Wnt/β-catenin pathways in certain contexts.[3] Therefore, observing changes in these pathways is not entirely unexpected, although these effects may be cell-type specific. The precise mechanism by which SHP2 inhibition by this compound might affect these pathways would require further investigation, for example, by examining the phosphorylation status of key proteins in the STAT or Wnt pathways.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: In Vitro Potency of this compound
| Parameter | Cell Line | Value | Reference |
| SHP2 IC50 | N/A (Biochemical Assay) | 23 nM | [5] |
| p-ERK IC50 | KYSE520 | 18 nM | [5] |
| Cell Proliferation IC50 | Caco-2 | 297 nM | [5] |
| Cell Proliferation IC50 | Detroit-562 | 1.38 µM | [5] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Detroit-562 Xenograft (NU/NU mice) | 20-80 mg/kg, oral, twice daily | Dose-dependent reduction in tumor volume | [5][6] |
| Detroit-562 Xenograft (NU/NU mice) | 80 mg/kg, oral, twice daily for 14 days | 34% tumor regression | [5][6] |
Visualizations
Caption: SHP2 signaling pathway and the mechanism of this compound inhibition.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting logic for unexpected results with this compound.
Experimental Protocols & Troubleshooting Guides
Western Blot for p-ERK/Total ERK Analysis
Objective: To measure the on-target effect of this compound by quantifying the phosphorylation status of ERK1/2.
Methodology:
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.[4]
-
Protein Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total ERK. Incubate the membrane in a stripping buffer, wash thoroughly, re-block, and then follow steps 6-9 with a total ERK antibody.[4][7]
Troubleshooting:
| Issue | Possible Cause(s) | Solution(s) |
| Weak or No Signal | Insufficient protein loaded; Inactive primary/secondary antibody; Suboptimal antibody concentration; Target protein not abundant. | Increase protein load; Use fresh antibody dilutions; Titrate antibody concentration; Use a positive control lysate. |
| High Background | Insufficient blocking; Antibody concentration too high; Insufficient washing. | Increase blocking time or change blocking agent (BSA vs. milk); Reduce antibody concentration; Increase number and duration of washes.[2][8] |
| Non-specific Bands | Primary antibody cross-reactivity; Too much protein loaded; Proteolysis during sample prep. | Use a more specific antibody; Reduce the amount of protein loaded; Always use fresh protease inhibitors in lysis buffer.[2][8] |
Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][9]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.[5][6]
Troubleshooting:
| Issue | Possible Cause(s) | Solution(s) |
| High Variability Between Replicates | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Do not use the outer wells of the plate; Use calibrated pipettes and be consistent. |
| Low Signal/Absorbance | Too few cells seeded; Incubation time too short; Cells are not metabolically active. | Optimize cell seeding density; Increase incubation time after treatment; Ensure cells are healthy before starting the experiment. |
| Inconsistent Dose-Response Curve | Incorrect drug dilutions; Drug instability; Cell contamination. | Prepare fresh serial dilutions for each experiment; Check the stability of this compound in your media; Regularly test for mycoplasma contamination.[10] |
Autophagy Flux Assay (LC3-II Western Blot)
Objective: To measure the effect of this compound on autophagic flux, a key potential off-target mechanism. An increase in the lipidated form of LC3 (LC3-II) upon treatment, especially in the presence of a lysosomal inhibitor, indicates altered autophagic flux.
Methodology:
-
Experimental Setup: For each this compound concentration, prepare four conditions: (1) Untreated, (2) this compound treatment, (3) Lysosomal inhibitor only (e.g., Bafilomycin A1 or Chloroquine), and (4) this compound treatment combined with a lysosomal inhibitor.[11] The lysosomal inhibitor is typically added for the last 2-4 hours of the this compound treatment period.
-
Cell Lysis & Western Blot: Following treatment, harvest the cells and perform a Western blot as described above.
-
Antibody Probing: Probe the membrane with an antibody that detects both LC3-I (cytosolic) and LC3-II (lipidated, membrane-bound). A molecular weight difference will be visible (LC3-I at ~16 kDa, LC3-II at ~14 kDa).
-
Data Analysis: Quantify the LC3-II band intensity. Autophagic flux is determined by comparing the amount of LC3-II in the absence and presence of the lysosomal inhibitor. A significant accumulation of LC3-II in the this compound + inhibitor condition compared to the inhibitor-only condition suggests that this compound is blocking the degradation step of autophagy.[11][12]
Troubleshooting:
| Issue | Possible Cause(s) | Solution(s) |
| Cannot Distinguish LC3-I and LC3-II | Poor gel resolution. | Use a higher percentage acrylamide gel (e.g., 15%) or a gradient gel to better separate these low molecular weight proteins. |
| Weak LC3-II Signal | Low level of autophagy in the cell line; Insufficient treatment time. | Use a known autophagy inducer (e.g., starvation) as a positive control; Optimize the duration of this compound treatment. |
| High LC3-II in Control Cells | Basal autophagy is high; Block in basal autophagy. | This may be normal for the cell line. The key is the change in LC3-II accumulation with treatment in the presence of a lysosomal inhibitor.[13][14] |
References
- 1. assaygenie.com [assaygenie.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. 3.4. Western Blotting and Detection [bio-protocol.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 9. broadpharm.com [broadpharm.com]
- 10. youtube.com [youtube.com]
- 11. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. research-information.bris.ac.uk [research-information.bris.ac.uk]
Validation & Comparative
Validating SHP394: A Comparative Guide to its Potent Inhibition of SHP2 Phosphatase Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SHP394, a potent and selective allosteric inhibitor of SHP2 phosphatase, with other known inhibitors. The document details its performance through supporting experimental data, outlines protocols for key validation assays, and visualizes the complex signaling pathways and experimental workflows involved.
Performance Comparison of SHP2 Inhibitors
This compound demonstrates highly potent inhibition of SHP2 phosphatase activity, distinguishing itself as a leading candidate in its class. The following table summarizes the biochemical and cellular potency of this compound in comparison to other well-characterized allosteric SHP2 inhibitors.
| Inhibitor | Type | Biochemical IC50 (nM) | Cellular p-ERK Inhibition IC50 (nM) | Cellular Proliferation IC50 (nM) |
| This compound | Allosteric | 23[1] | 18 (KYSE520 cells)[1] | 297 (Caco-2 cells)[1] |
| SHP099 | Allosteric | 71[2] | ~250 | 320 (MV4-11 cells), 1730 (TF-1 cells)[3] |
| TNO155 | Allosteric | 11[4] | 8 (KYSE520 pERK assay)[5] | 100 (KYSE520 cells)[5] |
| RMC-4630 | Allosteric | - | - | - |
| IACS-13909 | Allosteric | 15.7[4] | - | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
SHP2 Signaling Pathway and Inhibition
SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2) is a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs). Its activation plays a pivotal role in mediating cell growth, proliferation, and differentiation primarily through the RAS/MAPK pathway. The diagram below illustrates the canonical SHP2 signaling cascade and the mechanism of its allosteric inhibition.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Validation Workflow
Validating the inhibitory effect of a compound like this compound on SHP2 activity involves a multi-step process, starting from biochemical assays to cellular and in vivo models. The following diagram outlines a typical experimental workflow.
Caption: A typical workflow for validating SHP2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical SHP2 Phosphatase Activity Assay (DiFMUP)
This assay quantifies the enzymatic activity of SHP2 by measuring the fluorescence generated from the dephosphorylation of a substrate.
Materials:
-
Recombinant human SHP2 protein
-
SHP2 substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
This compound and other test compounds
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in DMSO and then dilute in Assay Buffer.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of recombinant SHP2 protein (final concentration ~0.5 nM) to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate (final concentration ~100 µM).
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30-60 minutes.
-
The rate of reaction is determined from the linear phase of the kinetic read.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound in a cellular context. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Materials:
-
Cells expressing SHP2 (e.g., KYSE520)
-
Complete cell culture medium
-
This compound and other test compounds
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer with protease and phosphatase inhibitors
-
PCR tubes or 96-well PCR plates
-
Thermocycler
-
Western blot reagents (antibodies against SHP2 and a loading control)
Procedure:
-
Seed cells in a culture dish and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound or other inhibitors (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in each sample by Western blotting.
-
The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the compound indicates target engagement.
Logical Comparison of SHP2 Inhibitor Types
SHP2 inhibitors can be broadly classified into two categories: allosteric inhibitors and active-site (orthosteric) inhibitors. This compound belongs to the allosteric class, which offers distinct advantages.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Allosteric SHP2 Inhibitors: SHP394 versus SHP099
For Researchers, Scientists, and Drug Development Professionals
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical node in oncogenic signaling pathways, making it a compelling target for cancer therapy. The development of allosteric inhibitors, which stabilize SHP2 in its inactive conformation, represents a significant advancement over traditional active-site inhibitors that have struggled with selectivity and bioavailability. This guide provides an objective comparison of two prominent allosteric SHP2 inhibitors, SHP394 and SHP099, based on available preclinical data.
Mechanism of Action: Allosteric Inhibition of SHP2
Both this compound and SHP099 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and the protein tyrosine phosphatase (PTP) domains.[1][2] This binding event locks the enzyme in a closed, auto-inhibited conformation, preventing its activation and downstream signaling through the RAS-MAPK pathway.[1][2] This mechanism of action is distinct from active-site inhibitors and offers greater selectivity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and SHP099, allowing for a comparative assessment of their potency and anti-proliferative activity. It is important to note that the data presented is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Potency Against SHP2 Enzyme
| Inhibitor | Target | IC50 | Reference(s) |
| This compound | SHP2 | 23 nM | [3] |
| SHP099 | SHP2 | 71 nM | [1] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 | Reference(s) |
| This compound | Caco-2 | Colorectal Carcinoma | 297 nM | [3] |
| Detroit-562 | Pharyngeal Carcinoma | 1.38 µM | [3] | |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 18 nM (p-ERK inhibition) | [3] | |
| SHP099 | MV-411 | Acute Myeloid Leukemia | 0.32 µM | [4] |
| MOLM-13 | Acute Myeloid Leukemia | N/A | [3] | |
| Kasumi-1 | Acute Myeloid Leukemia | N/A | [3] | |
| Detroit 562 | Pharyngeal Carcinoma | 3.76 µM | [5] | |
| KYSE-520 | Esophageal Squamous Cell Carcinoma | 5.14 µM | [5] |
Table 3: In Vivo Efficacy in Xenograft Models
| Inhibitor | Cancer Model | Dosing | Outcome | Reference(s) |
| This compound | Detroit-562 Pharyngeal Carcinoma | 20-80 mg/kg, oral, twice daily | Dose-dependent tumor volume reduction. 80 mg/kg resulted in 34% tumor regression. | [3] |
| SHP099 | KYSE520 Esophageal Squamous Cell Carcinoma | Oral gavage (dose not specified) | Marked tumor growth inhibition. | [3] |
| RKO Colorectal Carcinoma | Not specified | Suppressed tumor growth in combination with ERK inhibitors. | [6] | |
| CT-26 Colon Cancer | Intraperitoneal injection | Decreased tumor load by augmenting anti-tumor immunity. | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
SHP2 Enzymatic Assay (General Protocol)
A common method to determine the enzymatic activity of SHP2 and the inhibitory potency of compounds like this compound and SHP099 is a fluorescence-based assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting SHP2 phosphatase in hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Resistance to allosteric SHP2 inhibition in FGFR-driven cancers through rapid feedback activation of FGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Comparing SHP2 Inhibitors SHP394 and TNO-155
An in-depth comparative analysis of the preclinical data for two prominent allosteric SHP2 inhibitors, SHP394 and TNO-155, reveals their potential in cancer therapy. While both compounds effectively target the SHP2 phosphatase, a critical node in cellular signaling, a direct head-to-head comparison is challenging due to the absence of publicly available studies conducted under identical experimental conditions. This guide synthesizes the existing preclinical data to offer researchers, scientists, and drug development professionals a comprehensive overview of their individual profiles.
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a key transducer of signaling from receptor tyrosine kinases (RTKs) to downstream pathways, most notably the RAS/MAPK cascade.[1] Its role in promoting cell growth, proliferation, and survival has made it an attractive target for cancer therapy.[] this compound and TNO-155 are both orally active, allosteric inhibitors that stabilize SHP2 in an inactive conformation.[]
Mechanism of Action
Both this compound and TNO-155 are allosteric inhibitors of SHP2. They bind to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase (PTP) domains. This binding locks the enzyme in a closed, auto-inhibited conformation, preventing its catalytic activity and its interaction with upstream activators and downstream substrates. By inhibiting SHP2, these molecules effectively block the RAS/MAPK signaling pathway, leading to reduced phosphorylation of ERK (p-ERK), a key downstream effector.
Quantitative Preclinical Data
The following tables summarize the available preclinical data for this compound and TNO-155. It is crucial to note that the data are compiled from different studies and are not the result of direct comparative experiments.
Table 1: In Vitro Activity of this compound and TNO-155
| Parameter | This compound | TNO-155 |
| SHP2 Enzymatic IC50 | 23 nM | 11 nM[3] |
| Cellular Anti-Proliferation IC50 | 297 nM (Caco-2 cells)1.38 µM (Detroit-562 cells) | Not explicitly reported as a single agent IC50 in the provided results, but shown to be more efficacious than SHP099 in OSCC cell lines with IC50 values ranging from 0.39 µM to 211.1 µM.[4] |
| p-ERK Inhibition IC50 | 18 nM (KYSE520 cells) | Dose-dependent suppression of p-ERK observed in various cell lines.[][5] |
Table 2: In Vivo Efficacy of this compound and TNO-155
| Parameter | This compound | TNO-155 |
| Xenograft Model | Detroit-562 (pharyngeal carcinoma) | Various models including neuroblastoma, EGFR-mutant lung cancer, and KRAS G12C cancers.[][6][7] |
| Dosing Regimen | 20-80 mg/kg, oral gavage, twice daily | Varied depending on the study, e.g., 20 mg/kg twice daily in HT-29 xenografts.[6] |
| Anti-Tumor Activity | Dose-dependent tumor volume reduction. 34% tumor regression at 80 mg/kg. | As a single agent, showed limited efficacy in some advanced solid tumors, but demonstrated significant anti-tumor activity in combination with other targeted therapies.[5][6] |
Table 3: Preclinical Pharmacokinetics of TNO-155
| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (hours) | Oral Bioavailability (%) |
| Mouse | 24 | 3 | 2 | 78 |
| Rat | 15 | 7 | 8 | 100 |
| Dog | 4 | 3 | 9 | >100 |
| Monkey | 6 | 4 | 9 | 60 |
| Pharmacokinetic data for this compound was not available in the provided search results. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used in the evaluation of SHP2 inhibitors.
SHP2 Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of SHP2. A common method utilizes a fluorogenic substrate like 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (this compound or TNO-155) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add a small volume of the compound dilutions.
-
Add the SHP2 enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the DiFMUP substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths are specific to the substrate).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.[5][8]
-
In Vitro Cell Proliferation Assay (MTT/XTT Assay)
This assay measures the effect of the inhibitors on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound or TNO-155)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the wells at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value by plotting cell viability against compound concentration.[4]
-
In Vivo Tumor Xenograft Study
This model assesses the anti-tumor efficacy of the compounds in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor induction
-
Test compounds (this compound or TNO-155) formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle control orally at the specified dose and schedule.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).[9]
-
Western Blot for p-ERK Analysis
This technique is used to measure the levels of phosphorylated ERK, a key downstream marker of SHP2 activity.
-
Reagents and Materials:
-
Cell or tumor lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-ERK, anti-total ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare protein lysates from treated cells or tumor tissue.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK to ensure equal protein loading.
-
Quantify the band intensities to determine the ratio of p-ERK to total ERK.[10][11]
-
Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathway
The following diagram illustrates the central role of SHP2 in the RAS/MAPK signaling cascade.
Caption: SHP2's role in the RAS/MAPK pathway and its inhibition.
General Preclinical Experimental Workflow
The diagram below outlines a typical workflow for the preclinical evaluation of SHP2 inhibitors.
Caption: A typical preclinical development workflow for SHP2 inhibitors.
Conclusion
Both this compound and TNO-155 demonstrate potent and selective inhibition of SHP2 in preclinical models, validating SHP2 as a promising therapeutic target in oncology. TNO-155 has been extensively studied in combination with other targeted agents, suggesting a potential strategy to overcome drug resistance. While the available data for this compound is more limited in the public domain, it also shows clear anti-tumor activity. The lack of direct comparative studies necessitates careful consideration when evaluating the relative merits of these two inhibitors. Future head-to-head preclinical and clinical studies will be crucial to definitively establish their comparative efficacy and safety profiles and to guide their optimal clinical development.
References
- 1. Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. TNO155 is a selective SHP2 inhibitor to target PTPN11-dependent oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
- 7. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
SHP394: A Comparative Guide to its Anti-Tumor Activity Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-tumor activity of SHP394, a potent and selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a critical signaling node and a well-validated target in oncology, playing a key role in the RAS-MAPK pathway. This document summarizes the efficacy of this compound in various cancer models and offers a comparative analysis with other notable SHP2 inhibitors.
Mechanism of Action: Allosteric Inhibition of SHP2
This compound functions as an allosteric inhibitor, binding to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains of SHP2. This binding stabilizes SHP2 in an auto-inhibited conformation, preventing its activation and subsequent downstream signaling. By locking SHP2 in this inactive state, this compound effectively blocks the RAS-ERK signaling cascade, which is crucial for the proliferation and survival of many cancer cells.
SHP394: A Comparative Analysis of Monotherapy Versus Combination Therapy Efficacy
For Immediate Publication
[City, State] – [Date] – In the landscape of targeted cancer therapy, the SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) has emerged as a critical signaling node and a promising therapeutic target. The allosteric inhibitor SHP394 has demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of the efficacy of this compound as a monotherapy versus its use in combination with other targeted agents, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
This compound as a Monotherapy: Targeting the Core of Oncogenic Signaling
This compound is an orally active and selective allosteric inhibitor of SHP2. SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS-mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in various cancers. By binding to an allosteric pocket of SHP2, this compound stabilizes the enzyme in an inactive conformation, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
In Vitro Efficacy
Preclinical studies have established the dose-dependent efficacy of this compound as a monotherapy in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| KYSE520 | Esophageal Squamous Cell Carcinoma | 11 | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | 12 | [1] |
| Calu-6 | Non-Small Cell Lung Cancer | 13 | [1] |
| SW-1573 | Non-Small Cell Lung Cancer | 14 | [1] |
| FaDu | Head and Neck Squamous Cell Carcinoma | 16 | [1] |
| Detroit 562 | Pharyngeal Carcinoma | 1,380 | [1] |
| Caco-2 | Colorectal Adenocarcinoma | 297 | [1] |
In Vivo Efficacy
In xenograft models, orally administered this compound has demonstrated significant tumor growth inhibition as a monotherapy.
| Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| KYSE520 Xenograft | Esophageal Squamous Cell Carcinoma | 100 mg/kg, BID | 101 | [1] |
| NCI-H358 Xenograft | Non-Small Cell Lung Cancer | 100 mg/kg, BID | 74 | [1] |
The Enhanced Potential of this compound in Combination Therapies
While this compound shows promise as a monotherapy, the true potential of SHP2 inhibition may lie in its ability to overcome resistance to other targeted therapies and to enhance the efficacy of immunotherapy. The rationale for combination strategies is rooted in the central role of SHP2 in mediating resistance pathways.
This compound in Combination with MEK Inhibitors
The MAPK pathway is a key driver of many cancers. While MEK inhibitors like trametinib are effective, tumors often develop resistance. SHP2 activation is a known mechanism of resistance to MEK inhibition.
A study investigating the combination of the dual RAF/MEK inhibitor VS-6766 with the SHP2 inhibitor TNO155 (a compound with a similar mechanism to this compound) demonstrated strong synergy in KRAS-mutant cancer cell lines. This provides a strong rationale for combining this compound with MEK inhibitors.[1]
| Combination | Cell Line Panel | Synergy Score (Bliss, Loewe, HSA, ZIP) | Reference |
| VS-6766 (RAF/MEK inhibitor) + TNO155 (SHP2 inhibitor) | KRAS G12C, G12D, G12V NSCLC, PDAC, CRC | Strong Synergy Observed | [1] |
This compound in Combination with EGFR Inhibitors
In EGFR-mutant non-small cell lung cancer (NSCLC), resistance to EGFR tyrosine kinase inhibitors (TKIs) like osimertinib is a major clinical challenge. SHP2 can mediate resistance to EGFR inhibition by activating alternative signaling pathways. Preclinical studies combining osimertinib with a SHP2 inhibitor have shown the potential to overcome this resistance.[2][3][4][5]
This compound in Combination with Immune Checkpoint Blockade
SHP2 is also implicated in the regulation of immune responses. It is involved in the PD-1/PD-L1 signaling pathway, which is a major mechanism of immune evasion by cancer cells.[6] Inhibition of SHP2 has been shown to enhance anti-tumor immunity and can synergize with anti-PD-1/PD-L1 therapies. A study combining the SHP2 inhibitor SHP099 with anti-PD-L1 therapy and radiation in an anti-PD-1-resistant mouse model of NSCLC demonstrated enhanced local and systemic antitumor effects.[7]
Experimental Protocols
In Vitro Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours.
-
MTT/XTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent to each well and incubate for 2-4 hours.[8][9][10]
-
Signal Measurement: For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression analysis.
References
- 1. verastem.com [verastem.com]
- 2. COMPOSIT study: evaluating osimertinib combination with targeted therapies in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From osimertinib to preemptive combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. targetedonc.com [targetedonc.com]
- 6. Frontiers | Combination Approaches to Target PD-1 Signaling in Cancer [frontiersin.org]
- 7. SHP-2 and PD-L1 Inhibition Combined with Radiotherapy Enhances Systemic Antitumor Effects in an Anti-PD-1-Resistant Model of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Validating the Downstream Signaling Effects of SHP394 Using Phospho-proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the allosteric SHP2 inhibitor, SHP394, with other relevant alternatives. We delve into the downstream signaling effects of SHP2 inhibition, supported by experimental data from phospho-proteomics and other assays. This document will aid researchers in designing and interpreting experiments to validate the efficacy and mechanism of action of SHP2 inhibitors.
Introduction to SHP2 and its Inhibition
Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in multiple cell signaling pathways. It is a key downstream mediator of receptor tyrosine kinase (RTK) signaling, influencing pathways such as the RAS-mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)-AKT, and Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathways.[1][2][3] SHP2's function is essential for processes like cell proliferation, differentiation, and survival.[4]
Dysregulation of SHP2 activity, often through gain-of-function mutations or overexpression, is implicated in various human cancers, making it a compelling target for therapeutic intervention.[4][5] Allosteric inhibitors of SHP2, such as this compound, have emerged as a promising class of anti-cancer agents. These inhibitors bind to a tunnel-like pocket at the interface of the N-SH2, C-SH2, and protein tyrosine phosphatase (PTP) domains, locking the enzyme in a closed, inactive conformation.[5][6] This mechanism prevents SHP2 from engaging with its substrates and propagating downstream signals.
Comparative Analysis of SHP2 Inhibitors
This section compares this compound with other well-characterized allosteric SHP2 inhibitors: SHP099, RMC-4630, and TNO155. The selection is based on their prevalence in preclinical and clinical studies and their representation of the current landscape of SHP2-targeted therapies.
Quantitative Performance Data
The following table summarizes key in vitro and cellular potency data for the selected SHP2 inhibitors.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular pERK Inhibition IC50 (nM) | Cell Proliferation IC50 (nM) | Key Cell Lines Tested |
| This compound | SHP2 | 23[7] | 18 (KYSE520)[7] | 297 (Caco-2), 1380 (Detroit-562)[7] | KYSE520, Caco-2, Detroit-562 |
| SHP099 | SHP2 | 70[6] | ~100-250 (various) | ~500-2000 (various) | MDA-MB-468, various cancer cell lines |
| RMC-4630 | SHP2 | 1.29[8] | 14 (PC9), 20 (NCI-H358)[8] | Not widely reported | PC9, NCI-H358, various RAS-mutant lines |
| TNO155 | SHP2 | 11[1][2][7][9][10] | 8 (KYSE520)[2] | 100 (KYSE520)[2] | KYSE520, NCI-H3255, HCC827, PC9 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Downstream Signaling Effects: A Phospho-proteomics Perspective
Phospho-proteomics is a powerful, unbiased approach to globally assess the downstream signaling effects of kinase and phosphatase inhibitors. By quantifying changes in thousands of phosphorylation sites simultaneously, researchers can gain a detailed understanding of a drug's mechanism of action and identify on- and off-target effects.[11][12]
While direct, head-to-head phospho-proteomics data for this compound, RMC-4630, and TNO155 is not publicly available, extensive studies on the closely related allosteric inhibitor SHP099 provide a strong model for the expected downstream effects of this class of compounds.
A time-resolved quantitative phospho-proteomics study in breast cancer cells treated with SHP099 revealed distinct patterns of SHP2-dependent signaling. The study identified several key downstream signaling nodes affected by SHP2 inhibition.
Key Findings from SHP099 Phospho-proteomics:
-
Inhibition of the RAS-MAPK Pathway: As expected, SHP2 inhibition led to a significant decrease in the phosphorylation of key components of the RAS-MAPK pathway, including ERK1/2.[13]
-
Modulation of Scaffolding Proteins: The phosphorylation of several scaffolding and adaptor proteins that are direct or indirect substrates of SHP2 was altered. For instance, increased phosphorylation was observed on proteins like ARHGAP35 and occludin upon SHP2 inhibition, consistent with them being direct substrates.[10]
-
Effects on Other Signaling Pathways: The study also revealed SHP2-dependent changes in the phosphorylation of proteins involved in other pathways, such as PLCγ2, highlighting the broad impact of SHP2 on cellular signaling.[10]
-
Dual Role of SHP2: Interestingly, the data also suggested a "scaffolding" or protective role for SHP2, where its binding to certain phosphorylated proteins shields them from dephosphorylation by other phosphatases. Inhibition of SHP2 with SHP099 led to a decrease in phosphorylation at these sites.[14]
Based on these findings and other studies on TNO155 and RMC-4630, the primary downstream effect of this compound is the suppression of the RAS-MAPK pathway.[3][5][13][15] TNO155 has been shown to selectively inhibit the RAS-MAPK pathway without acutely affecting the PI3K-AKT, PLCγ-PKC, or JAK-STAT pathways.[13] RMC-4630 has also been demonstrated to inhibit ERK phosphorylation in both cellular and in vivo models.[8]
The following table summarizes the expected key downstream signaling effects of this compound based on data from its analogs.
| Pathway | Key Downstream Protein | Expected Effect of this compound |
| RAS-MAPK | ERK1/2 | Decreased phosphorylation |
| MEK1/2 | Decreased phosphorylation | |
| Adaptor/Scaffolding | GAB1 | Increased phosphorylation (direct substrate) |
| ARHGAP35 | Increased phosphorylation (direct substrate) | |
| Other | PLCγ2 | Increased phosphorylation (direct substrate) |
Experimental Protocols
This section provides a detailed methodology for a typical phospho-proteomics experiment to validate the downstream signaling effects of a SHP2 inhibitor like this compound.
Phospho-proteomics Workflow for SHP2 Inhibitor Validation
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., KYSE520, a cell line with RTK activation) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal signaling.
-
Pre-treat the cells with this compound (at a concentration determined by dose-response curves, e.g., 1 µM) or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate growth factor (e.g., 100 ng/mL EGF) for a short duration (e.g., 10 minutes) to activate RTK signaling.
-
-
Cell Lysis and Protein Extraction:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells in a urea-based buffer (e.g., 8 M urea, 75 mM NaCl, 50 mM Tris-HCl pH 8.2) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate, β-glycerophosphate).
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge the lysate at high speed to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a compatible assay (e.g., BCA assay).
-
-
Protein Digestion:
-
Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes.
-
Alkylate free cysteines with iodoacetamide in the dark at room temperature for 20 minutes.
-
Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate.
-
Digest the proteins with trypsin (e.g., at a 1:50 enzyme-to-protein ratio) overnight at 37°C.
-
-
Peptide Desalting and Phosphopeptide Enrichment:
-
Acidify the digest with trifluoroacetic acid (TFA) and desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Elute the peptides and dry them under vacuum.
-
Enrich for phosphopeptides using either Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography. For tyrosine phosphorylation, specific anti-phosphotyrosine antibody-based enrichment can also be performed.
-
-
LC-MS/MS Analysis:
-
Reconstitute the enriched phosphopeptides in a buffer compatible with mass spectrometry (e.g., 0.1% formic acid).
-
Analyze the samples using a high-resolution mass spectrometer (e.g., an Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method for MS/MS analysis.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify phosphopeptides.
-
Perform a database search against a relevant protein database (e.g., UniProt Human).
-
Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.
-
Perform pathway and network analysis using tools like Ingenuity Pathway Analysis (IPA) or Cytoscape to interpret the biological significance of the observed changes.
-
Visualizations
Signaling Pathway Diagram
Caption: SHP2 in the RAS/MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. axonmedchem.com [axonmedchem.com]
- 8. SEC Filing | Revolution Medicines [ir.revmed.com]
- 9. TNO155 - Chemietek [chemietek.com]
- 10. TNO155 | Phosphatase | TargetMol [targetmol.com]
- 11. Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dose-Esc/Exp RMC4630 & Cobi in Relapsed/Refractory Solid Tumors & RMC4630& Osi in EGFR+ Locally Adv/Meta NSCLC [clin.larvol.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. biorxiv.org [biorxiv.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Assessing the selectivity profile of SHP394 against other phosphatases
For Researchers, Scientists, and Drug Development Professionals
SHP394 is an orally active, potent, and highly selective allosteric inhibitor of Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This guide provides a comprehensive assessment of this compound's selectivity profile against other phosphatases, supported by experimental data and detailed methodologies.
Quantitative Selectivity Profile
This compound demonstrates exceptional selectivity for SHP2. While a comprehensive screening of this compound against a full panel of phosphatases is not publicly available, data from closely related allosteric SHP2 inhibitors, such as SHP099, provide strong evidence for the selective nature of this class of molecules. SHP099 showed no detectable activity against a panel of 21 other phosphatases, including the closely related SHP1 phosphatase.
The table below summarizes the available quantitative data for this compound and the related, well-characterized allosteric SHP2 inhibitor, SHP099.
| Compound | Target | IC50 (nM) | Other Phosphatases Tested | Selectivity Notes |
| This compound | SHP2 | 23 | Not explicitly detailed in public literature | High selectivity is a key feature of this compound class. |
| SHP099 | SHP2 | 71 | Panel of 21 phosphatases (including SHP1) | No detectable activity against other phosphatases tested, indicating high selectivity. |
Experimental Protocols
The selectivity of SHP2 inhibitors like this compound is typically determined using a fluorescence-based enzymatic assay. The following is a detailed methodology for assessing the selectivity of a test compound against a panel of protein tyrosine phosphatases (PTPs).
Protocol: In Vitro Phosphatase Selectivity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified phosphatases.
Materials:
-
Purified recombinant human phosphatases (e.g., SHP2, SHP1, PTP1B, etc.)
-
Test compound (this compound) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.01% Tween-20
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
384-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation:
-
Add 2 µL of the diluted test compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Add 38 µL of the assay buffer containing the purified phosphatase to each well. The final enzyme concentration should be predetermined to yield a linear reaction rate.
-
Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation:
-
Prepare a working solution of DiFMUP in the assay buffer. The final concentration of DiFMUP in the assay should be at its Km value for each respective phosphatase.
-
Add 10 µL of the DiFMUP working solution to each well to initiate the enzymatic reaction. The final reaction volume is 50 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 450 nm every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized reaction rates against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways and Experimental Workflow
SHP2 Signaling Pathways
SHP2 is a critical signaling node involved in multiple cellular pathways that regulate cell growth, proliferation, differentiation, and survival. This compound, as an allosteric inhibitor, stabilizes SHP2 in an inactive conformation, thereby blocking downstream signaling.
Reproducibility of SHP2 Inhibitor In Vivo Efficacy: A Comparative Analysis of Preclinical Studies
A detailed comparison of preclinical in vivo studies on SHP2 inhibitors, primarily focusing on the widely studied compound SHP099, reveals a generally consistent pattern of anti-tumor efficacy across various cancer models and research laboratories. This guide synthesizes published data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the reproducibility of these findings, supported by experimental data and detailed protocols.
The non-receptor protein tyrosine phosphatase SHP2 is a critical signaling node downstream of receptor tyrosine kinases (RTKs) and a key activator of the RAS-ERK (MAPK) signaling pathway.[1][2] Its role in promoting cell survival and proliferation has made it a compelling target for cancer therapy.[2] SHP099, a potent and selective allosteric inhibitor of SHP2, has been instrumental in validating this therapeutic approach in numerous preclinical studies.[2]
Comparative In Vivo Efficacy of SHP2 Inhibitors
The in vivo anti-tumor activity of SHP2 inhibitors, particularly SHP099, has been demonstrated in various xenograft and syngeneic tumor models. The data consistently shows dose-dependent tumor growth inhibition.
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| SHP099 | KYSE520 (Esophageal Squamous Cell Carcinoma) Xenograft (Nude Mice) | 8 mg/kg qd | 70% T/C (Observed) vs 75% (Predicted) | [1] |
| KYSE520 Xenograft (Nude Mice) | 25 mg/kg qd | 14% T/C (Observed) vs 6% (Predicted) | [1] | |
| KYSE520 Xenograft (Nude Mice) | 75 mg/kg q2d | 18% T/C (Observed) vs 6% (Predicted) | [1] | |
| SHP099 | MC-38 (Colon Cancer) Syngeneic Model | Not Specified | Significantly smaller tumors compared to monotherapy | [3] |
| SHP099 | CT-26 (Colon Cancer) Xenograft (Immuno-deficient Nude Mice) | Not Specified | Minimally affected tumor growth | [3] |
| SHP099 | CT-26 (Colon Cancer) Xenograft (Immune-competent Mice) | Not Specified | Significantly decreased tumor burden | [3] |
| SHP099 + TKI | ALK (H3122) Xenograft | Not Specified | More potent than selumetinib in enhancing TKI effects | [4] |
| SHP099 + Crizotinib | ROS1 rearranged ABC-20 Xenograft | Not Specified | Most effective tumor inhibition (not significant vs selumetinib combo) | [4] |
| SHP099 | B16F10 (Melanoma) Syngeneic Model | 100 mg/kg orally/daily | Reduced tumor growth | [5] |
| Compound 30 | MIA PaCa-2 (Pancreatic Cancer) Xenograft | 30 mg/kg QD | 38% tumor growth inhibition | [6] |
| MIA PaCa-2 (Pancreatic Cancer) Xenograft | 100 mg/kg QD | 75% tumor growth inhibition | [6] | |
| PROTAC P9 | Xenograft Mouse Model | Not Specified | Nearly complete tumor regression | [7][8] |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action of SHP2 inhibitors involves the suppression of the RAS-ERK signaling pathway.[2] This is a consistent finding across multiple studies.
Caption: SHP2's role in the RTK/RAS/ERK signaling pathway.
The general workflow for assessing the in vivo efficacy of SHP2 inhibitors is also highly conserved across different laboratories.
Caption: A typical workflow for in vivo efficacy studies of SHP2 inhibitors.
Experimental Protocols
While specific details may vary slightly, the core methodologies for in vivo efficacy studies of SHP2 inhibitors are consistent.
Xenograft Mouse Models:
-
Cell Lines: A variety of human cancer cell lines are used, including KYSE520 (esophageal), H3122 (lung), and MIA PaCa-2 (pancreatic).[1][4][6]
-
Animals: Immunocompromised mice (e.g., nude or NSG mice) are typically used to prevent rejection of human tumor cells.[1][3]
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified volume, animals are randomized into vehicle control and treatment groups. The SHP2 inhibitor is typically administered orally.[1][5]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. Tumor growth inhibition is calculated at the end of the study.
Pharmacodynamic (PD) Analysis:
-
To confirm target engagement in vivo, tumor and/or plasma samples are often collected at various time points after treatment.
-
The levels of phosphorylated ERK (pERK), a downstream marker of SHP2 activity, are measured using techniques like immunoblotting or ELISA.[1] A reduction in pERK levels indicates successful inhibition of the SHP2 pathway.
Reproducibility and Cross-Lab Consistency
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. embopress.org [embopress.org]
- 6. Discovery of 5-Azaquinoxaline Derivatives as Potent and Orally Bioavailable Allosteric SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a SHP2 Degrader with In Vivo Anti-Tumor Activity [mdpi.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
